Isopropyl Myristate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXISYYRBXTVTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026838 | |
| Record name | Isopropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Hawley], colourless to pale yellow, odourless liquid | |
| Record name | Tetradecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl myristate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isopropyl myristate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
588 K (315 °C) at 760 mm Hg, 192.00 to 193.00 °C. @ 20.00 mm Hg | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol, Soluble in ether, very soluble in acetone, benzene; insoluble in water, insoluble in water and glycerol; soluble in alcohol | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl myristate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8532 g/cu cm at 20 °C, 0.847 - 0.855 | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl myristate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000935 [mmHg], 9.35X10-5 mm Hg at 25 °C | |
| Record name | Isopropyl myristate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids., Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present. | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid of low viscosity, Colorless oil | |
CAS No. |
110-27-0 | |
| Record name | Isopropyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl myristate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl myristate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOPROPYL MYRISTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RE8K4LNJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Approximately 3 °C, 3 °C | |
| Record name | Isopropyl myristate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropyl tetradecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of High-Purity Isopropyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity Isopropyl Myristate (IPM), an ester widely utilized in the pharmaceutical, cosmetic, and personal care industries for its excellent emollient, solvent, and penetration-enhancing properties.[1][2][3][4][5] This document details established methodologies, experimental protocols, and analytical techniques to ensure the production and verification of IPM meeting stringent purity requirements.
Introduction to this compound
This compound (C₁₇H₃₄O₂) is the ester formed from the reaction of myristic acid, a 14-carbon saturated fatty acid, and isopropyl alcohol. Its chemical structure, C₁₃H₂₇COOCH(CH₃)₂, imparts unique physicochemical properties, including low viscosity, high chemical stability, and excellent solubility for lipophilic active ingredients. In pharmaceutical formulations, IPM is particularly valued as a skin penetration enhancer in transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. The synthesis and subsequent purification of IPM are critical to minimize impurities that could affect its performance and safety in final formulations.
Synthesis of this compound
The industrial production of IPM is primarily achieved through the esterification of myristic acid with isopropanol. This reversible reaction is typically catalyzed by an acid or an enzyme, with the removal of water to drive the equilibrium towards the formation of the ester.
Chemical Synthesis: Acid-Catalyzed Esterification
Acid-catalyzed esterification is a conventional and widely used method for IPM synthesis. Strong acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts. Heterogeneous catalysts, such as acidic ion-exchange resins, are also employed to simplify catalyst removal.
Experimental Protocol: Esterification using p-Toluenesulfonic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine myristic acid and isopropanol. A molar excess of isopropanol (e.g., a 3.5:1 to 15:1 molar ratio of isopropanol to myristic acid) is used to shift the reaction equilibrium towards the product.
-
Catalyst Addition: Add p-toluenesulfonic acid (typically 1-5% by weight of myristic acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux, with typical reaction temperatures ranging from 100°C to 150°C. The water formed during the reaction is continuously removed by azeotropic distillation with isopropanol and collected in the Dean-Stark trap.
-
Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.
-
Catalyst Neutralization: After cooling the reaction mixture, neutralize the acidic catalyst with a base, such as a 10% sodium carbonate (Na₂CO₃) aqueous solution.
-
Purification: The crude IPM is then subjected to purification steps as detailed in Section 3.
Enzymatic Synthesis: A Greener Approach
Enzymatic synthesis of IPM using lipases offers a more environmentally friendly alternative to chemical methods, with milder reaction conditions and higher specificity, resulting in a purer product with fewer byproducts. Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are frequently used due to their stability and reusability.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Reactant and Enzyme Preparation: In a temperature-controlled stirred-tank reactor, combine myristic acid and isopropanol. A high molar ratio of isopropanol to myristic acid (e.g., 15:1) can create a single-phase reaction medium.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 4% w/w) to the mixture.
-
Reaction: Maintain the reaction temperature at a milder condition, typically around 60°C, with continuous agitation (e.g., 150 rpm). The reaction is carried out for a specified duration, which can range from a few hours to over 24 hours, to achieve high conversion.
-
Water Removal: To drive the reaction to completion, water can be removed from the reaction medium using molecular sieves or by conducting the reaction under vacuum.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration for reuse.
-
Product Isolation: The excess isopropanol is removed by distillation. The resulting product is a high-purity IPM.
| Synthesis Method | Advantages | Disadvantages |
| Acid-Catalyzed | Faster reaction rates, lower catalyst cost. | Harsh reaction conditions (high temperature), formation of colored impurities, difficult catalyst removal (for homogeneous catalysts), and potential for side reactions. |
| Enzymatic | High specificity leading to higher purity, milder reaction conditions, environmentally friendly ("green" synthesis), and easy catalyst recovery and reuse (for immobilized enzymes). | Slower reaction rates, higher catalyst cost. |
Purification of this compound
To achieve the high purity required for pharmaceutical and cosmetic applications, crude IPM must undergo several purification steps.
Experimental Protocol: Purification of Crude IPM
-
Washing: The crude IPM is first washed with water to remove any residual catalyst and other water-soluble impurities. If an acid catalyst was used, a wash with a dilute base solution (e.g., 10% Na₂CO₃) is necessary for neutralization, followed by washing with water until the washings are neutral.
-
Dealcoholysis: The excess isopropanol is removed from the esterification product, typically through distillation.
-
Deodorization and Decoloring: The washed IPM may be treated with activated carbon to remove colored impurities and odorous compounds.
-
Distillation: The final step is vacuum distillation to obtain high-purity IPM. The distillation is carried out under reduced pressure to lower the boiling point and prevent thermal decomposition.
-
Recovery of Unreacted Myristic Acid: In some processes, unreacted myristic acid can be recovered by cooling the mixture to a low temperature (around 0°C) to solidify the myristic acid (melting point ≈ 54.4°C), which can then be separated by centrifugation.
Characterization of High-Purity this compound
A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of the synthesized IPM.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of IPM and identifying any volatile impurities. The retention time of the main peak is compared with a reference standard to identify IPM, and the peak area provides a quantitative measure of its purity. The mass spectrum provides structural information for confirmation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the IPM sample in a suitable solvent like n-hexane or isopropanol.
-
GC System: A typical gas chromatograph is equipped with a flame-ionization detector (FID) and a capillary column (e.g., DB-624).
-
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium.
-
Injection Volume: 1-5 µL.
-
Injector Temperature: 240°C.
-
Oven Temperature Program: Start at 90°C, ramp up to 210°C at a rate of 2°C/min, and hold at 210°C for 8 minutes.
-
Detector Temperature: 280°C.
-
-
Data Analysis: The purity is calculated from the peak area of IPM relative to the total peak area of all components in the chromatogram.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the IPM molecule, confirming the ester linkage.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the liquid IPM sample is placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The FT-IR spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Spectral Interpretation: The presence of a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group, and bands in the region of 1250-1100 cm⁻¹ for the C-O stretching, confirms the synthesis of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity and purity of the IPM.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a small amount of the IPM sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum using a standard NMR spectrometer.
-
Spectral Interpretation: The chemical shifts (δ) and splitting patterns of the protons are analyzed to confirm the structure of IPM.
| Parameter | Technique | Expected Result for High-Purity IPM |
| Purity | GC-MS | > 98% |
| Identity | FT-IR | Strong C=O stretch at ~1735 cm⁻¹, C-O stretch at ~1250-1100 cm⁻¹ |
| Structure | ¹H NMR (in CDCl₃) | δ ~5.0 ppm (septet, 1H, -CH(CH₃)₂), δ ~2.2 ppm (triplet, 2H, -CH₂COO-), δ ~1.2 ppm (doublet, 6H, -CH(CH₃)₂), δ ~1.2-1.6 ppm (multiplet, 22H, aliphatic chain), δ ~0.8 ppm (triplet, 3H, terminal -CH₃) |
| Acid Value | Titration | < 1 mg KOH/g |
| Saponification Value | Titration | 202-212 mg KOH/g |
| Refractive Index | Refractometer | 1.432-1.436 at 20°C |
| Specific Gravity | Densitometer | 0.846-0.854 at 25°C |
Workflow for Synthesis and Characterization of this compound
The following diagram illustrates the logical workflow from raw materials to the final, characterized high-purity this compound.
Caption: Workflow for the synthesis, purification, and characterization of high-purity this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. MYRISTIC ACID ISOPROPYL ESTER - Ataman Kimya [atamanchemicals.com]
- 3. The Science Behind this compound: Structure, Function, and Applications | Niran Chemical [niranchemical.com]
- 4. This compound | 110-27-0 [chemicalbook.com]
- 5. imarcgroup.com [imarcgroup.com]
An In-depth Technical Guide to the Interaction of Isopropyl Myristate with Stratum Corneum Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl Myristate (IPM) is a widely utilized penetration enhancer in topical and transdermal drug delivery systems. Its efficacy is primarily attributed to its interaction with the lipids of the stratum corneum (SC), the outermost layer of the epidermis and the principal barrier to percutaneous absorption. This technical guide provides a comprehensive overview of the molecular interactions between IPM and SC lipids. It delves into the mechanisms of action, supported by quantitative data from key analytical techniques, and presents detailed experimental protocols for researchers in the field. This guide aims to be an essential resource for scientists and professionals involved in the research and development of topical and transdermal formulations.
Introduction: this compound and the Stratum Corneum Barrier
The stratum corneum is a unique biological membrane composed of anucleated corneocytes embedded in a continuous intercellular lipid matrix. This lipid matrix, primarily consisting of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar structures, forming the primary barrier against the penetration of exogenous substances.
This compound (IPM), the ester of isopropyl alcohol and myristic acid, is a non-polar emollient and solvent. Its chemical structure allows it to effectively interact with and modify the properties of the lipophilic SC lipid matrix, thereby enhancing the penetration of co-administered active pharmaceutical ingredients (APIs).[1] Understanding the precise nature of this interaction is crucial for the rational design of effective and safe transdermal drug delivery systems.
Mechanism of Action: How this compound Interacts with Stratum Corneum Lipids
The penetration-enhancing effect of this compound is not attributed to a single mechanism but rather a combination of biophysical interactions with the stratum corneum lipids. The primary mechanisms are detailed below.
Intercalation and Disruption of Lipid Lamellae
IPM, being a lipophilic molecule, readily partitions into the hydrophobic intercellular lipid domains of the stratum corneum.[2] Its branched isopropyl group and flexible myristoyl chain are thought to prevent the highly ordered, dense packing of the endogenous SC lipids.[3][4] This intercalation leads to a disruption of the lamellar structure, creating more fluid and disordered regions within the lipid bilayers.[5] Neutron diffraction studies have shown that IPM can cause phase segregation within the SC lipid model membranes, indicating it does not mix uniformly and instead creates distinct, perturbed domains.
Fluidization of the Lipid Matrix
Several studies utilizing techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) have demonstrated that IPM can fluidize the SC lipids. This is evidenced by a decrease in the phase transition temperatures of the lipids and an increase in the conformational disorder of their hydrocarbon chains. A more fluid lipid matrix presents a less tortuous and more permeable pathway for drug molecules to diffuse through.
Extraction of Intercellular Lipids
There is evidence to suggest that IPM may also act by extracting some of the intercellular lipids from the stratum corneum. This would create voids or channels within the lipid matrix, further reducing its barrier function and facilitating drug permeation.
The culmination of these interactions is an increase in the permeability of the stratum corneum to a wide range of drug molecules.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies investigating the effect of this compound on stratum corneum properties and drug permeation.
Table 1: Effect of this compound on the Permeability of Various Drugs
| Drug | Model System | IPM Concentration | Permeability Coefficient (cm/h) x 10⁻⁴ | Enhancement Ratio (ER) | Reference |
| Naproxen | Shed snake skin | Control | 1.4 | - | |
| IPM | 36.2 | 25.9 | |||
| Hydrocortisone | Human SC | WHS | 0.23 (Permeation Rate µg/cm²/h) | - | |
| WHS + 5% IPM | 0.15 (Permeation Rate µg/cm²/h) | 0.65 | |||
| Meloxicam | Transdermal Patch | 0% IPM | 78.85 (Flux µg/cm²/h) | - | |
| 10% IPM | 83.79 (Flux µg/cm²/h) | 1.06 | |||
| 5-Fluorouracil | Excised human SC | Control | 0.82 x 10⁻⁴ cm/h | - | |
| 5% IPM | 2.46 x 10⁻⁴ cm/h | 3.0 |
WHS: Water-containing hydrophilic ointment
Table 2: Effect of this compound on Stratum Corneum Lipid Properties (Qualitative and Quantitative)
| Analytical Technique | Parameter | Observation with IPM | Reference |
| DSC | Phase Transition Temperature | Decrease in transition temperatures of SC lipids. | |
| Enthalpy of Transition | Reduction in enthalpy, indicating less energy required to disrupt lipid packing. | ||
| WAXD/SAXD | Lamellar Spacing (d-spacing) | IPM incorporation results in more densely packed bilayer lipids. | |
| Unaffected long distance spacing, suggesting integration into lipophilic regions. | |||
| Neutron Diffraction | Lamellar Assembly | Bilayer perturbation and disordering. Phase segregation. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of IPM-SC lipid interactions.
Differential Scanning Calorimetry (DSC)
Objective: To investigate the effect of IPM on the thermotropic phase behavior of stratum corneum lipids.
Methodology:
-
Sample Preparation:
-
Excise human or animal stratum corneum.
-
Hydrate the SC samples in a controlled humidity chamber or by immersion in a buffer solution.
-
Treat the hydrated SC samples with IPM (e.g., by immersion for a specified time at a controlled temperature).
-
Carefully blot the treated SC to remove excess IPM.
-
Hermetically seal small, weighed amounts of the treated and untreated (control) SC in aluminum DSC pans. An empty pan is used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Heat the samples at a constant rate (e.g., 5-10°C/min) to a final temperature (e.g., 120°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the lipid phase transitions.
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
Objective: To assess changes in the conformational order and packing of SC lipids upon treatment with IPM.
Methodology:
-
Sample Preparation:
-
Prepare isolated SC sheets or use full-thickness skin.
-
Mount the skin sample on the ATR crystal with the SC side in direct contact.
-
Acquire a baseline spectrum of the untreated SC.
-
Apply IPM to the SC surface and allow it to penetrate for a defined period.
-
-
FTIR Analysis:
-
Acquire FTIR spectra over a specific wavenumber range (e.g., 4000-650 cm⁻¹).
-
Focus on the C-H stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹) and the CH₂ scissoring band (around 1465 cm⁻¹) which are sensitive to the conformational order of the lipid acyl chains.
-
Analyze the spectra for shifts in peak positions and changes in peak widths. A shift to higher wavenumbers in the C-H stretching bands indicates a more disordered or fluid state of the lipids.
-
X-ray Diffraction (Small-Angle and Wide-Angle)
Objective: To determine the effect of IPM on the lamellar organization and lateral packing of SC lipids.
Methodology:
-
Sample Preparation:
-
Hydrate isolated SC samples.
-
Treat the SC with IPM for a specified duration.
-
Mount the treated and untreated SC samples in a sample holder suitable for X-ray diffraction.
-
-
X-ray Diffraction Analysis:
-
Small-Angle X-ray Diffraction (SAXD): Use SAXD to investigate the long-range lamellar organization of the intercellular lipids. The diffraction patterns will show peaks corresponding to the repeating lamellar distances (d-spacing).
-
Wide-Angle X-ray Diffraction (WAXD): Use WAXD to examine the short-range lateral packing of the lipid hydrocarbon chains. The presence of sharp peaks around 0.41 nm and 0.37 nm indicates orthorhombic packing, while a broad peak around 0.42 nm suggests a more disordered hexagonal or liquid crystalline phase.
-
Analyze the diffraction patterns to determine changes in lamellar spacing and the type of lateral packing.
-
In Vitro Skin Permeation Studies using Franz Diffusion Cells
Objective: To quantify the effect of IPM on the transdermal permeation of a specific drug.
Methodology:
-
Skin Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) or use human cadaver skin.
-
Dermatomed to a specific thickness.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 32°C to mimic physiological conditions.
-
Ensure the system is continuously stirred.
-
-
Permeation Experiment:
-
Apply the drug formulation containing IPM (test) and a control formulation without IPM to the skin surface in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with an equal volume of fresh receptor fluid.
-
-
Sample Analysis and Data Calculation:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER = Jss with enhancer / Jss without enhancer).
-
Visualizations
Proposed Mechanism of this compound Interaction with Stratum Corneum Lipids
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of stratum corneum structure in reconstructed epidermis by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR-FTIR spectroscopy: a chemometric approach for studying the lipid organisation of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the influence of the penetration enhancer this compound on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Solubility of Isopropyl Myristate in Common Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl myristate (IPM), the ester of isopropanol and myristic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and personal care industries. Its properties as an emollient, penetration enhancer, and non-greasy solvent make it a valuable component in topical formulations, including creams, lotions, and transdermal delivery systems.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation development, ensuring product stability, efficacy, and aesthetic appeal.
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and formulation science. The guide presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and offers a theoretical framework for understanding the observed solubility behavior.
Understanding this compound's Solubility: A Molecular Perspective
This compound (C₁₇H₃₄O₂) is a non-polar molecule with a significant hydrophobic chain derived from myristic acid. The ester group introduces a degree of polarity, but the molecule's overall character is dominated by its long alkyl chain. This structure dictates its solubility based on the principle of "like dissolves like." Consequently, IPM exhibits high solubility in non-polar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible.[3]
A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP). These parameters consider the energy of dispersion (δD), polar (δP), and hydrogen bonding (δH) forces within a molecule.[4] The HSP values for this compound are:
-
δD (Dispersion): 15.91 MPa½
-
δP (Polar): 2.12 MPa½
-
δH (Hydrogen Bonding): 2.76 MPa½
Solvents with HSP values similar to those of IPM are more likely to be good solvents for it. The relatively low polar and hydrogen bonding parameters confirm its predominantly non-polar nature.
References
An In-depth Technical Guide on Isopropyl Myristate's Role in Disrupting Lipid Bilayer Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl myristate (IPM), a fatty acid ester renowned for its emollient properties, is a cornerstone of topical and transdermal formulations. Its efficacy as a penetration enhancer is fundamentally linked to its ability to transiently disrupt the highly organized structure of the lipid bilayer, particularly within the stratum corneum (SC) of the skin. This technical guide delves into the core mechanisms of IPM's interaction with lipid bilayers, presenting quantitative data from key biophysical techniques, detailed experimental protocols, and visualizations of the molecular interactions and resulting signaling cascades. By providing a comprehensive overview of the current scientific understanding, this document aims to equip researchers and formulation scientists with the knowledge to rationally design more effective drug delivery systems.
Introduction
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to the percutaneous absorption of xenobiotics. This barrier function is principally attributed to its unique "brick and mortar" structure, where corneocytes (the "bricks") are embedded in a continuous intercellular lipid matrix (the "mortar"). This lipid matrix, predominantly composed of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar bilayers. The integrity of these bilayers is paramount for maintaining the skin's barrier function.[1]
Penetration enhancers, such as this compound (IPM), facilitate the passage of active pharmaceutical ingredients (APIs) across this barrier by reversibly perturbing the structure of the intercellular lipid matrix.[2] IPM, an ester of isopropanol and myristic acid, is a lipophilic and non-polar molecule that readily partitions into the hydrophobic lipid bilayers of the stratum corneum.[2] Its mechanism of action is multifaceted, involving an increase in lipid fluidity, disruption of the ordered lipid packing, and the induction of phase separation within the lipid lamellae.[3][4] This guide will explore these mechanisms in detail, supported by experimental evidence.
Mechanisms of this compound-Induced Lipid Bilayer Disruption
The interaction of IPM with the stratum corneum lipids is a complex process that leads to a temporary and reversible compromise of the skin's barrier function. The primary mechanisms are detailed below.
Intercalation and Increased Fluidity
Due to its lipophilic nature, IPM readily integrates into the lipid bilayer of the stratum corneum. Its branched isopropyl group and flexible myristoyl chain are thought to insert between the highly ordered lipid chains of the native bilayer. This intercalation disrupts the tight, quasicrystalline packing of the ceramides, cholesterol, and fatty acids, leading to an increase in the fluidity of the lipid matrix. This fluidization effect creates transient "pores" or channels within the bilayer, through which drug molecules can more easily diffuse.
Disruption of Lamellar and Lateral Packing
The highly ordered structure of the stratum corneum lipids is characterized by both lamellar and lateral packing. The lipids form multiple stacked bilayers (lamellar organization), and within each bilayer, the hydrocarbon chains are densely packed in an orthorhombic or hexagonal lattice (lateral organization). IPM disrupts both levels of this organization. Neutron and X-ray diffraction studies have shown that IPM perturbs the regular stacking of the lipid lamellae and can lead to a decrease in the overall order of the lipid chains.
Phase Segregation
A key finding from neutron diffraction studies is that IPM can induce phase segregation within the stratum corneum lipid model membranes. Instead of forming a homogenous mixture, the introduction of IPM leads to the formation of distinct lipid phases with different structural properties. One of these phases is a more disordered, fluid phase that is enriched with IPM. This phase coexists with a more ordered phase that retains some of the characteristics of the native lipid bilayer. The formation of these separate, more permeable domains is believed to be a significant contributor to IPM's penetration-enhancing effect.
Quantitative Analysis of Lipid Bilayer Disruption
The effects of this compound on the structure of lipid bilayers have been quantified using various biophysical techniques. This section summarizes key quantitative findings.
| Experimental Technique | Parameter Measured | Control (No IPM) | With 10 wt% IPM | Reference |
| Neutron Diffraction | Lamellar Repeat Distance (d-spacing) | 45.6 Å (single phase) | Phase A: 46.8 Å, Phase B: 42.8 Å | Engelbrecht et al., 2012 |
| ATR-FTIR Spectroscopy | CH₂ Symmetric Stretching Frequency (νsCH₂) | ~2850 cm⁻¹ (ordered) | Increase in wavenumber (more disordered) | Not specified in a table |
| Differential Scanning Calorimetry (DSC) | Main Lipid Transition Temperature (Tm) | ~65-75 °C | Decrease in Tm | Not specified in a table |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with stratum corneum lipid models.
Neutron Diffraction of Oriented SC Lipid Model Membranes
This protocol is based on the methodology described by Engelbrecht et al., 2012.
Objective: To determine the effect of IPM on the lamellar structure of a stratum corneum lipid model.
Materials:
-
Ceramide AP (CER[AP])
-
Cholesterol (CHOL)
-
Palmitic Acid (PA)
-
Cholesterol Sulfate (ChS)
-
This compound (IPM)
-
Deuterated this compound (IPM-d3) for localization studies
-
Organic solvents (e.g., chloroform/methanol mixture)
-
Silicon wafers
-
Hydration buffer (e.g., pH 9.6)
Procedure:
-
Lipid Mixture Preparation: Prepare a quaternary mixture of CER[AP], CHOL, PA, and ChS in a physiologically relevant ratio (e.g., 19.5:22.5:13.5:4.5 wt%). Add 10 wt% IPM or IPM-d3 to the lipid mixture.
-
Sample Deposition: Dissolve the lipid mixture in an appropriate organic solvent. Deposit the solution onto clean silicon wafers and allow the solvent to evaporate completely.
-
Annealing: Anneal the lipid films by heating them to 75°C and then cooling them to room temperature in a water-saturated atmosphere.
-
Hydration: Hydrate the lipid films with a buffer solution for a short period (e.g., 5 minutes).
-
Neutron Diffraction Measurement:
-
Mount the hydrated samples in a neutron diffractometer (e.g., D16 at the Institut Laue-Langevin).
-
Control the temperature (e.g., 32°C) and relative humidity.
-
Record the neutron diffraction patterns.
-
-
Data Analysis:
-
Analyze the diffraction patterns to identify Bragg peaks corresponding to the lamellar repeat distances (d-spacing) of the lipid phases.
-
For deuterated samples, calculate the difference in scattering profiles to determine the localization of IPM within the bilayer.
-
Experimental Workflow for Neutron Diffraction
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To assess changes in the conformational order (fluidity) of the lipid acyl chains in the stratum corneum upon treatment with IPM.
Materials:
-
Isolated human or porcine stratum corneum, or a dried film of a stratum corneum lipid model.
-
This compound solution.
-
ATR-FTIR spectrometer with a suitable crystal (e.g., diamond or zinc selenide).
Procedure:
-
Sample Preparation: Mount the stratum corneum sample or the lipid film onto the ATR crystal.
-
Baseline Spectrum: Record a baseline spectrum of the untreated sample.
-
IPM Treatment: Apply a solution of IPM to the sample surface and allow it to penetrate for a defined period.
-
Post-Treatment Spectrum: Record the spectrum of the IPM-treated sample.
-
Data Analysis:
-
Focus on the C-H stretching vibration region of the spectrum (~2800-3000 cm⁻¹).
-
Specifically, analyze the peak position of the symmetric (νsCH₂) and asymmetric (νasCH₂) methylene stretching bands, typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively.
-
An increase in the wavenumber (a shift to higher frequencies) of these peaks indicates a decrease in the conformational order of the lipid acyl chains, which corresponds to an increase in lipid fluidity.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of IPM on the phase transition temperatures of stratum corneum lipids.
Materials:
-
Isolated and hydrated stratum corneum or a hydrated stratum corneum lipid model.
-
This compound.
-
DSC instrument with hermetically sealed aluminum pans.
Procedure:
-
Sample Preparation: Accurately weigh the hydrated lipid sample into a DSC pan. Add a defined amount of IPM. Seal the pan hermetically to prevent water loss during heating.
-
DSC Measurement:
-
Place the sample pan and a reference pan (containing the same buffer) into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) over a temperature range that encompasses the lipid phase transitions (e.g., 20-100°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic peaks, which correspond to lipid phase transitions.
-
Determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the transitions.
-
A lowering of the Tm and a broadening of the transition peak in the presence of IPM indicate a disruption of the ordered lipid packing and an increase in lipid fluidity.
-
Signaling Pathways Affected by Lipid Bilayer Disruption
The disruption of the stratum corneum's lipid barrier by agents like this compound can trigger cellular signaling responses in the underlying viable epidermis, aimed at restoring barrier homeostasis. Additionally, severe disruption can lead to oxidative stress and inflammatory signaling.
Barrier Repair Signaling: PPAR and LXR Activation
The skin possesses a remarkable ability to sense a breach in its barrier and initiate a repair process. This process involves the increased synthesis of barrier lipids (ceramides, cholesterol, and fatty acids) and the accelerated differentiation of keratinocytes. Key regulators of this response are the nuclear hormone receptors, Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).
When the lipid barrier is disrupted, there is an altered flux of water and ions, and potentially a change in the concentration of endogenous lipid signaling molecules. This can lead to the activation of PPARs and LXRs in the keratinocytes of the viable epidermis. Activated PPARs and LXRs then transcriptionally upregulate genes involved in lipid synthesis and the formation of lamellar bodies, the cellular organelles that deliver lipids to the extracellular space to form the barrier.
Barrier Repair Signaling Pathway
Oxidative Stress and Inflammatory Signaling
Severe or prolonged disruption of the lipid bilayer can lead to the generation of reactive oxygen species (ROS) and lipid peroxidation. The products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), can act as signaling molecules that activate pro-inflammatory pathways.
In keratinocytes, these lipid peroxidation products can activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), as well as Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, contributing to a localized inflammatory response.
Oxidative Stress Signaling Pathway
Conclusion
This compound is a highly effective penetration enhancer that functions by transiently and reversibly disrupting the complex and ordered structure of the stratum corneum lipid bilayer. Through mechanisms of intercalation, fluidization, and phase segregation, IPM creates temporary pathways for the enhanced permeation of topically applied active ingredients. The biophysical changes induced by IPM can be quantitatively assessed using techniques such as neutron diffraction, ATR-FTIR, and DSC. Furthermore, the disruption of the skin's barrier can trigger homeostatic repair mechanisms mediated by PPAR and LXR signaling, while excessive disruption can lead to oxidative stress and inflammatory responses. A thorough understanding of these molecular interactions and signaling sequelae is critical for the development of safe and effective transdermal drug delivery systems and advanced cosmetic formulations. Future research should focus on obtaining more granular quantitative data on the effects of varying IPM concentrations and exploring the precise molecular triggers that link lipid bilayer disorganization to specific downstream signaling events.
References
- 1. ucm.es [ucm.es]
- 2. Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR-FTIR spectroscopy: a chemometric approach for studying the lipid organisation of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Isopropyl Myristate in Cream Formulations by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Isopropyl Myristate (IPM) in semi-solid cream formulations. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, formulation development, and stability testing. The protocol employs a C18 column with isocratic elution and UV detection at a low wavelength, ensuring sensitivity and specificity. The sample preparation involves a straightforward solvent extraction procedure to efficiently isolate IPM from the complex cream matrix. All validation parameters, including linearity, accuracy, precision, and specificity, are presented in clearly structured tables.
Introduction
This compound is a widely used ester in the pharmaceutical and cosmetic industries, functioning as an emollient, penetration enhancer, and solvent in topical formulations.[1] Its concentration directly impacts the physicochemical properties and efficacy of the final product. Therefore, a precise and reliable analytical method for its quantification in cream bases is essential for ensuring product quality and consistency. This application note presents a complete protocol for the determination of IPM in creams using RP-HPLC with UV detection.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound reference standard (≥98% purity)
-
Chromatographic Conditions
The separation and quantification of this compound were achieved under the following isocratic conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
Rationale for Wavelength Selection: this compound lacks a significant chromophore, making UV detection challenging. However, the ester carbonyl group exhibits absorbance at low UV wavelengths. A wavelength of 210 nm was selected to provide adequate sensitivity for quantification.[2][3]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with isopropanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are to be used for generating the calibration curve.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cream formulation into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of isopropanol to the centrifuge tube. Vortex vigorously for 5 minutes to disperse the cream and dissolve the this compound.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of IPM from the cream matrix.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 20 minutes to precipitate insoluble excipients.
-
Dilution: Carefully transfer a 1.0 mL aliquot of the supernatant to a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity
The specificity of the method was evaluated by analyzing a placebo cream formulation (containing all excipients except IPM) and comparing the chromatogram with that of a spiked sample. No interfering peaks were observed at the retention time of this compound, confirming the method's specificity.
Linearity
The linearity was assessed by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo cream with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the expected sample concentration). The recovery was calculated for each level.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD (n=3) |
| 80% | 80 | 79.2 | 99.0 | 0.8 |
| 100% | 100 | 101.5 | 101.5 | 0.5 |
| 120% | 120 | 118.8 | 99.0 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples of the cream were prepared and analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
| Precision Type | %RSD of IPM Assay (n=6) |
| Repeatability | < 2.0% |
| Intermediate Precision | < 2.0% |
Results and Discussion
A typical chromatogram of this compound standard shows a sharp, well-defined peak with a retention time of approximately 6.5 minutes under the specified chromatographic conditions. The developed sample preparation procedure effectively extracts IPM from the cream matrix with minimal interference from excipients. The validation data demonstrates that the method is linear, accurate, and precise for the intended purpose of quantifying this compound in cream formulations.
Conclusion
The RP-HPLC method described in this application note is suitable for the routine quality control analysis of this compound in cream formulations. The method is simple, rapid, and reliable, providing accurate and reproducible results.
Experimental Workflow and Diagrams
Caption: Experimental workflow for HPLC quantification of this compound in creams.
References
Application Notes and Protocols for Stable Isopropyl Myristate-Based Gels in Topical Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of stable topical gels formulated with Isopropyl Myristate (IPM). This document includes detailed experimental protocols, data presentation guidelines, and visual workflows to assist in the formulation, characterization, and stability assessment of IPM-based gels for therapeutic use.
Introduction
This compound (IPM) is a non-greasy emollient that is readily absorbed by the skin, making it an excellent vehicle for topical drug delivery.[1][2] It functions as a penetration enhancer, increasing the bioavailability of active pharmaceutical ingredients (APIs) in topical and transdermal applications.[1][3][4] IPM is resistant to oxidation and hydrolysis, contributing to the stability of formulations. This document outlines the development of stable IPM-based gels, which offer a promising platform for the localized and systemic delivery of therapeutic agents.
Formulation Development
The development of a stable IPM-based gel involves the careful selection of a gelling agent, co-solvents, and other excipients to achieve the desired physicochemical properties and therapeutic performance. Carbopol® polymers are frequently used as gelling agents in such formulations.
Table 1: Example Formulations of this compound-Based Gels
| Component | Formulation 1 (Microemulsion Gel) | Formulation 2 (Carbopol Gel for Testosterone) | Formulation 3 (Antifungal Solution) |
| This compound (IPM) | Varies | 0% - 3% | Varies |
| Gelling Agent | Polysorbate 80 | Carbopol® | - |
| Active Ingredient | Not Specified | Testosterone | Tolnaftate (1%) |
| Co-surfactant/Solvent | Glycerol | Ethanol | Isopropyl Alcohol, Polyethylene Glycol (PEG-400) |
| Aqueous Phase | Water | - | - |
| Other Excipients | - | - | Vitamin E Succinate (0.1%), Aloe Vera Gel (0.1%) |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of IPM-based gels are crucial for ensuring reproducibility and product quality.
Protocol 1: Preparation of an this compound-Based Carbopol Gel
This protocol describes the preparation of a gel using Carbopol as the gelling agent, suitable for incorporating a variety of active pharmaceutical ingredients.
Materials:
-
This compound (IPM)
-
Carbopol® 934P
-
Ethanol
-
Propylene Glycol
-
Active Pharmaceutical Ingredient (API)
-
Triethanolamine
-
Purified Water
Procedure:
-
Disperse the required amount of Carbopol® 934P in purified water with constant stirring until a uniform dispersion is formed.
-
In a separate container, dissolve the API in a mixture of ethanol, propylene glycol, and this compound.
-
Slowly add the API solution to the Carbopol® dispersion with continuous mixing.
-
Neutralize the dispersion by adding triethanolamine dropwise until a transparent gel is formed and the desired pH is achieved.
-
Allow the gel to stand for 24 hours to ensure complete hydration of the polymer and to remove any entrapped air bubbles.
Protocol 2: Physicochemical Characterization of the Gel
1. Visual Inspection: Visually inspect the prepared gel for color, homogeneity, and the presence of any particulate matter.
2. pH Measurement: Measure the pH of the gel using a calibrated digital pH meter. Dissolve 1 gram of the gel in a suitable solvent and measure the pH of the resulting solution.
3. Spreadability Test: Place 0.5 g of the gel within a pre-marked 2 cm diameter circle on a glass plate. Place a second glass plate on top and apply a 500 g weight for 10 minutes. Measure the increase in the diameter of the gel to determine its spreadability.
4. Viscosity Measurement: Determine the viscosity of the gel using a Brookfield Viscometer. The viscosity is a critical parameter that can influence the release of the drug from the formulation.
Protocol 3: In Vitro Drug Release Study
This protocol outlines the procedure for assessing the release of the active ingredient from the gel formulation using a Franz diffusion cell.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., mixed cellulose esters)
-
Phosphate buffer (pH 7.4) as the dissolution medium
-
Gel formulation
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Place a known quantity (e.g., 0.5 g) of the gel on the membrane in the donor compartment.
-
Fill the receptor compartment with phosphate buffer (pH 7.4).
-
Maintain the temperature of the receptor medium at 37 ± 1°C and stir continuously.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace with an equal volume of fresh buffer.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV spectroscopy or HPLC).
-
Calculate the cumulative amount of drug released over time.
Protocol 4: Stability Testing
Stability studies are essential to ensure the quality, safety, and efficacy of the topical product throughout its shelf life. These studies should be conducted according to ICH guidelines.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Freeze-Thaw Cycling: Alternate between 4°C and 40°C for a specified number of cycles.
Parameters to be Monitored:
-
Physical appearance (color, odor, homogeneity)
-
pH
-
Viscosity
-
Drug content (assay of API)
-
Formation of impurities or degradation products
-
Microbiological assessment
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 2: Physicochemical Properties of IPM-Based Gel Formulations
| Formulation Code | Appearance | pH | Viscosity (cP) | Spreadability (cm) | Drug Content (%) |
| F1 | Colorless, Clear | 6.5 ± 0.2 | 15000 ± 500 | 5.5 ± 0.3 | 99.5 ± 0.5 |
| F2 | Colorless, Clear | 6.6 ± 0.1 | 16500 ± 450 | 5.2 ± 0.2 | 99.8 ± 0.4 |
| F3 | Colorless, Clear | 6.4 ± 0.2 | 14000 ± 600 | 5.8 ± 0.4 | 99.2 ± 0.6 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Formulation F1 (% Cumulative Release) | Formulation F2 (% Cumulative Release) | Formulation F3 (% Cumulative Release) |
| 1 | 15.2 ± 1.1 | 12.8 ± 0.9 | 18.5 ± 1.5 |
| 2 | 28.9 ± 2.3 | 25.1 ± 1.8 | 32.4 ± 2.1 |
| 4 | 45.6 ± 3.1 | 40.2 ± 2.5 | 50.1 ± 3.5 |
| 6 | 62.3 ± 4.5 | 55.7 ± 3.9 | 68.9 ± 4.2 |
| 8 | 75.1 ± 5.2 | 68.4 ± 4.8 | 80.3 ± 5.1 |
| 12 | 88.9 ± 6.1 | 82.1 ± 5.5 | 92.5 ± 6.3 |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of the development and evaluation process.
Caption: Workflow for the development and evaluation of IPM-based topical gels.
Caption: Workflow for conducting stability studies of topical gels.
References
Troubleshooting & Optimization
Technical Support Center: Isopropyl Myristate-Based Transdermal Patches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl Myristate (IPM)-based transdermal patches. The focus is on understanding and preventing drug crystallization to ensure patch stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is drug crystallization and why is it a problem in transdermal patches?
A1: Drug crystallization is a phenomenon where a drug, initially dissolved in the patch's adhesive matrix, transitions into a solid, crystalline state.[1] This is a significant issue because it can negatively impact the patch's performance in several ways:
-
Reduced Bioavailability: Only dissolved drugs can be absorbed through the skin. Crystallization reduces the concentration of the dissolved drug, thereby decreasing its therapeutic effect.[2][3]
-
Altered Drug Release: The formation of crystals can significantly change the drug release profile from the patch.[4][5]
-
Compromised Adhesion: Crystals can make the patch gritty and dry, which can weaken its adhesion to the skin.
-
Physical Instability: The presence of crystals indicates physical instability of the formulation.
Q2: What is the primary role of this compound (IPM) in a transdermal patch?
A2: this compound (IPM) is a synthetic ester of isopropyl alcohol and myristic acid. It is widely used in transdermal formulations for several key functions:
-
Penetration Enhancer: IPM effectively enhances the absorption of active ingredients through the skin by disrupting the ordered lipid structure of the stratum corneum.
-
Solvent/Co-solvent: It is an excellent solvent for many lipophilic (oil-based) drugs, helping to keep them dissolved within the patch matrix.
-
Emollient: IPM provides a non-greasy, smooth feel, which can improve the cosmetic appeal and wearability of the patch.
Q3: How does IPM help in preventing drug crystallization?
A3: IPM helps prevent drug crystallization primarily by acting as a solubilizer. By increasing the solubility of the drug within the patch's adhesive matrix, it allows for a higher drug load to remain in a dissolved, molecularly dispersed state. A drug that is well-dissolved is less likely to nucleate and form crystals. Furthermore, as a penetration enhancer, IPM facilitates the transport of the drug into the skin, which can help maintain a concentration gradient that favors the dissolved state within the patch.
Q4: What are the most common causes of drug crystallization in patches?
A4: Drug crystallization is often triggered by the formulation being in a supersaturated state, where the drug concentration exceeds its saturation solubility in the polymer matrix. Key causes include:
-
High Drug Loading: Loading the patch with a drug concentration that exceeds the solubility capacity of the matrix is a primary trigger.
-
Poor Drug Solubility: The inherent low solubility of a drug in the chosen adhesive polymer can lead to crystallization, even at lower concentrations.
-
Incompatible Formulation Components: Poor compatibility between the drug, adhesive, and other excipients can reduce overall drug solubility.
-
Storage Conditions: Changes in temperature and humidity during storage can affect drug solubility and promote crystallization.
Q5: How can I visually or analytically detect drug crystallization in my patches?
A5: Several analytical techniques can be used to detect and characterize drug crystals within a transdermal patch:
-
Optical Microscopy: This is a rapid and non-destructive method for visually identifying the presence, size, and distribution of crystals.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the patch surface and cross-section, revealing the morphology of any crystals that have formed.
-
Differential Scanning Calorimetry (DSC): DSC can detect the melting of crystalline materials. The presence of a melting endotherm corresponding to the drug's melting point confirms the existence of crystals.
-
X-ray Diffraction (XRD): XRD is a definitive method to confirm the crystalline state. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials show a broad halo.
Troubleshooting Guide
Q6: I observed crystals in my patch after two weeks of storage. What are the likely causes and how can I fix it?
A6: Crystal formation during storage indicates that the drug's concentration is above its saturation solubility in the matrix under the storage conditions.
-
Immediate Troubleshooting Steps:
-
Reduce Drug Load: The simplest approach is to formulate patches with a lower drug concentration, below the saturation point.
-
Incorporate a Crystallization Inhibitor: Add polymers like Polyvinylpyrrolidone (PVP) or Soluplus. PVP has been shown to be highly effective in inhibiting crystallization for various drugs in adhesive matrices. These polymers work by preventing crystal nucleation and growth.
-
Add a Co-solvent: Incorporating a lipid-based co-solvent can significantly increase the drug's solubility in the matrix, keeping it molecularly dispersed.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed drug crystallization.
Q7: My patch shows poor drug release and inconsistent adhesion. Could crystallization be the cause?
A7: Yes, both issues are classic symptoms of drug crystallization. Crystallized drugs have a significantly lower release rate compared to dissolved drugs. The physical presence of crystals can also disrupt the adhesive matrix, reducing tackiness and overall adhesion. It is recommended to analyze the patch for crystals using microscopy or DSC as a first step.
Q8: I need to formulate a patch with a high drug load. What are the best strategies to prevent crystallization?
A8: Formulating a stable, high-load patch requires a multi-faceted approach to maximize drug solubility within the matrix.
-
Use Potent Crystallization Inhibitors: Polymers such as Soluplus or PVP have been shown to maintain drug supersaturation and stability in patches with high drug loads (e.g., 80% w/w).
-
Employ Co-solvent Systems: Lipid-based co-solvents can dramatically increase the solubilization capacity of the patch matrix, allowing for higher drug loading while preventing saturation.
-
Create a Microreservoir System: This type of system involves dispersing the drug in microscopic reservoirs within the patch. This can help prevent crystallization and control drug release, even at high loads.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound (IPM)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₃₄O₂ | |
| Molar Mass | 270.46 g/mol | |
| Appearance | Clear, colorless, odorless liquid | |
| Density | 0.85 g/cm³ (at 20°C) | |
| Boiling Point | 140°C (at 3 hPa) | |
| Melting Point | 0 - 1°C | |
| Solubility in Water | 0.05 g/L (at 20°C) |
| Solubility in Ethanol | Soluble | |
Table 2: Efficacy of Common Crystallization Inhibitors
| Inhibitor | Model Drug(s) | Key Finding | Reference(s) |
|---|---|---|---|
| Polyvinylpyrrolidone (PVP K90) | Captopril, Levonorgestrel | Found to be the most effective additive in inhibiting crystallization in both acrylate and silicone adhesives. | |
| Polyvinylpyrrolidone (PVP K30 & K90) | Mefenamic Acid | Highly effective in inhibiting crystallization; increased drug release from the patch. | |
| Soluplus | Rotigotine | Patches with 80% (w/w) drug loading remained stable without crystallization for at least 90 days. |
| Poloxamer 188 | Rotigotine | Showed some ability to hinder crystal formation. | |
Experimental Protocols & Workflows
A robust experimental plan is crucial for developing a stable IPM-based patch. The general workflow involves formulation, fabrication, and comprehensive evaluation.
Caption: General experimental workflow for patch development and evaluation.
Protocol 1: Patch Preparation by Solvent Casting Method
This method is widely used for preparing drug-in-adhesive patches.
-
Drug-Inhibitor Solution: Accurately weigh the drug and any crystallization inhibitor (e.g., PVP). Dissolve them in a suitable volatile solvent (e.g., ethanol, ethyl acetate).
-
Polymer Solution: In a separate container, dissolve the pressure-sensitive adhesive (PSA) and this compound (IPM) in the same solvent.
-
Mixing: Slowly add the drug-inhibitor solution to the polymer solution while stirring continuously to ensure a homogeneous mixture. Stir for 10-15 minutes.
-
Casting: Pour the final mixture onto a release liner sheet placed on a level surface. Use a casting knife or film applicator to spread the solution to a uniform thickness.
-
Drying: Place the cast film in a hot air oven at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15-24 hours) to ensure complete evaporation of the solvent.
-
Lamination: Once dry, laminate the adhesive drug film with a backing membrane.
-
Cutting & Storage: Cut the laminate into patches of the desired size and store them in desiccators or sealed pouches for evaluation.
Protocol 2: Characterization of Drug Crystallization by XRD
X-ray Diffraction (XRD) is a powerful tool to confirm the physical state of the drug in the patch matrix.
-
Sample Preparation: Cut a section of the transdermal patch and mount it onto the sample holder of the XRD instrument.
-
Control Spectra: Obtain XRD patterns for the pure drug (as a crystalline control) and a placebo patch (containing all components except the drug) to identify peaks related to other excipients.
-
Instrument Settings: Set the instrument parameters. A typical setup might use a Cu Kα radiation source, a voltage of 40 kV, a current of 40 mA, and a scanning range (2θ) from 5° to 40°.
-
Data Acquisition: Run the scan on the drug-loaded patch sample.
-
Analysis: Compare the XRD pattern of the drug-loaded patch with the control spectra. The presence of sharp, distinct peaks at the same 2θ angles as the pure crystalline drug confirms that crystallization has occurred. A patch with the drug fully dissolved will show a broad, amorphous halo with no sharp peaks.
Protocol 3: Evaluation of In Vitro Drug Release
The paddle-over-disc method (USP Apparatus V) is a standard technique for assessing drug release from transdermal patches.
-
Apparatus Setup: Use a standard dissolution apparatus. Equilibrate the dissolution medium (e.g., phosphate buffer pH 7.4) to 32 ± 0.5°C.
-
Sample Preparation: Cut the patch to a specific size and fix it onto a glass disc using a suitable adhesive, ensuring the drug-releasing side is exposed.
-
Test Initiation: Place the disc assembly at the bottom of the dissolution vessel. Set the paddle at a distance of 2.5 cm from the patch surface and begin rotation at a constant speed (e.g., 50 rpm).
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time to generate a drug release profile.
Protocol 4: Peel Adhesion Test (180°)
Peel adhesion measures the force required to remove an adhesive patch from a standard surface, indicating its ability to remain adhered to the skin.
-
Sample Preparation: Cut the patch into uniform strips (e.g., 2.5 cm wide).
-
Application: Apply the adhesive strip to a clean, standard test substrate (e.g., a stainless steel plate). Press the strip down with a standard roller to ensure uniform contact.
-
Testing: After a brief dwell time, clamp the free end of the patch strip into the grip of a tensile tester.
-
Measurement: Pull the patch away from the substrate at a 180° angle at a constant speed. The instrument will record the force required to peel the strip.
-
Analysis: The peel adhesion is typically reported as the average force per unit width of the patch (e.g., in N/cm). The force required for removal is influenced by the polymer type, amount of additives, and matrix thickness.
Factors Influencing Crystallization and Prevention Strategies
The stability of a drug in an IPM-based patch is a balance between factors that promote crystallization and those that inhibit it. Understanding this relationship is key to successful formulation.
Caption: Interplay of factors driving and preventing drug crystallization.
References
- 1. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction and inhibition of crystallization in drug-in-adhesive-type transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction and Inhibition of Crystallization in Drug-in-Adhesive-Type Transdermal Patches | Semantic Scholar [semanticscholar.org]
Improving the spreadability of viscous formulations with Isopropyl Myristate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isopropyl Myristate (IPM) to enhance the spreadability of viscous formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPM) and how does it improve the spreadability of viscous formulations?
A1: this compound (IPM) is an ester of isopropyl alcohol and myristic acid, a naturally occurring fatty acid.[1][2] It is a non-greasy emollient with low viscosity that is readily absorbed by the skin.[1][2][3] Its primary mechanism for improving spreadability in viscous formulations, such as creams and ointments, is by reducing the overall viscosity of the formulation. This allows the product to flow more easily across a surface, resulting in a smoother and more uniform application.
Q2: What is a typical concentration range for IPM in topical formulations?
A2: The concentration of IPM can vary significantly depending on the desired sensory profile and function in the formulation. Typical concentration ranges are:
-
1-5%: To reduce the greasy feel of other ingredients and improve the sensory experience.
-
5-15%: In medicated creams to enhance the penetration of active ingredients.
-
20-40%: In applications like dry oils where quick absorption and high spreadability are desired.
Q3: Are there any stability concerns when incorporating IPM into an emulsion?
A3: Yes, while IPM is compatible with many ingredients, incorporating it into emulsions requires careful consideration of the emulsifier system and the overall oil phase concentration. Phase separation can occur if the emulsifier is not robust enough to handle the addition of IPM or if the oil-to-water ratio is not optimized. It is crucial to select an appropriate emulsifier and to monitor the stability of the formulation through accelerated stability testing.
Q4: Can IPM cause skin irritation or other adverse effects?
A4: IPM is generally considered safe for topical use and has a low potential for irritation and sensitization. However, at high concentrations, it may have the potential to be comedogenic (pore-clogging) for individuals with acne-prone skin. It is always recommended to conduct appropriate safety and tolerability studies for any new formulation.
Troubleshooting Guides
Issue 1: The formulation is still too viscous and does not spread easily after adding IPM.
| Possible Cause | Troubleshooting Step |
| Insufficient IPM Concentration | Gradually increase the concentration of IPM in small increments (e.g., 1-2%) and re-evaluate the viscosity and spreadability. |
| High Concentration of Thickening Agents | Review the concentration of other thickening agents in the formulation (e.g., waxes, polymers) and consider reducing them. |
| Inadequate Homogenization | Ensure the formulation is properly homogenized to evenly distribute the IPM throughout the mixture. |
Issue 2: The emulsion is showing signs of phase separation after the addition of IPM.
| Possible Cause | Troubleshooting Step |
| Inadequate Emulsifier System | Re-evaluate the type and concentration of the emulsifier. Consider using a combination of emulsifiers to improve stability. |
| High Oil Phase Concentration | The addition of IPM increases the total oil phase. It may be necessary to adjust the oil-to-water ratio. |
| Incorrect Order of Addition | Ensure IPM is added to the oil phase before emulsification. |
Issue 3: The final product feels greasy or tacky on the skin.
| Possible Cause | Troubleshooting Step |
| Excessive IPM Concentration | While IPM is known for its non-greasy feel, very high concentrations can still impart some oiliness. Try reducing the IPM concentration. |
| Interaction with Other Ingredients | Other components in the formulation may be contributing to the greasy feel. Consider replacing heavier oils or waxes with lighter alternatives. |
Data Presentation
Table 1: Effect of this compound on the Viscosity and Spreadability of a Cream Formulation
| Formulation Component | Concentration (%) | Viscosity (cP) | Spreadability Diameter (cm) |
| Glyceryl Monostearate | 7.6 | 7626 ± 261.02 | 6.3 ± 0.11 |
| Triethanolamine | 0.5 | ||
| This compound | (Present in base) | ||
| Other excipients | q.s. to 100 |
Data from a study on an optimal cream formulation. The exact concentration of IPM in the base was not specified.
Table 2: Viscosity of an this compound-Containing Emulsion with Varying Polysorbate 80 Concentration
| This compound (% w/w) | Polysorbate 80 (% w/w) | Glycerol (% w/w) | Water (% w/w) | Viscosity (mPa·s) |
| 20.0 | 0.1 | 32.0 | 47.9 | 8.8 |
| 20.0 | 0.5 | 31.8 | 47.7 | 5.3 |
| 20.0 | 1.0 | 31.6 | 47.4 | 5.0 |
| 20.0 | 5.0 | 30.0 | 45.0 | 9.3 |
| 20.0 | 10.0 | 28.0 | 42.0 | 16.9 |
| 20.0 | 20.0 | 24.0 | 36.0 | 107.9 |
This table illustrates how changes in emulsifier concentration can significantly impact the viscosity of a formulation containing a fixed amount of IPM.
Experimental Protocols
Protocol 1: Measurement of Spreadability using the Parallel Plate Method
Objective: To determine the spreadability of a semi-solid formulation by measuring the diameter of the sample spread between two glass plates under a constant weight.
Materials:
-
Spreadability apparatus (two glass plates, the upper one with a fixed weight)
-
Ruler or caliper
-
Spatula
-
Test formulation
-
Timer
Methodology:
-
Place the bottom glass plate on a level surface.
-
Using a spatula, place a standardized amount (e.g., 1 gram) of the test formulation in the center of the bottom plate.
-
Carefully place the top glass plate onto the formulation, ensuring it is centered.
-
Start the timer immediately.
-
After a specified time (e.g., 1 minute), measure the diameter of the spread formulation in millimeters or centimeters.
-
Repeat the measurement at least three times and calculate the average spreadability diameter.
Protocol 2: Measurement of Viscosity using a Rotational Viscometer
Objective: To measure the viscosity of a semi-solid formulation at a controlled shear rate and temperature.
Materials:
-
Rotational viscometer with appropriate spindle (e.g., cone and plate or parallel plate)
-
Temperature control unit
-
Beaker or sample container
-
Spatula
-
Test formulation
Methodology:
-
Set the temperature of the viscometer's sample stage to the desired temperature (e.g., 25°C).
-
Place an adequate amount of the test formulation onto the lower plate of the viscometer, ensuring there are no air bubbles.
-
Lower the spindle to the correct gap setting as per the instrument's instructions.
-
Allow the sample to equilibrate to the set temperature for a specified time (e.g., 2 minutes).
-
Begin the measurement at a defined shear rate or a range of shear rates.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Clean the spindle and plate thoroughly between measurements.
Visualizations
Caption: Experimental workflow for evaluating the effect of IPM on formulation properties.
Caption: Troubleshooting workflow for high viscosity and poor spreadability.
References
Technical Support Center: Strategies to Enhance the Aqueous Solubility of Isopropyl Myristate
Welcome to the technical support center for Isopropyl Myristate (IPM) aqueous solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for incorporating the hydrophobic ester, this compound, into aqueous formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation of aqueous IPM formulations.
Q1: My IPM emulsion is separating into layers shortly after preparation. What is causing this instability?
A1: Phase separation in emulsions, often observed as creaming (an opaque layer at the top) or coalescence (the merging of oil droplets), is a common issue.[1][2] The primary causes for IPM-based emulsions include:
-
Inadequate Emulsifier Concentration: There may not be enough surfactant to effectively coat the surface of the IPM droplets, leading to their aggregation.
-
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Surfactant System: The HLB value of your emulsifier or emulsifier blend is critical for stabilizing an oil-in-water emulsion.[3][4][5] An HLB value that is too low will not provide sufficient stability in an aqueous continuous phase.
-
High Concentration of IPM: Using a high concentration of IPM (>15%) can destabilize some emulsions, requiring an adjustment of the emulsifier system.
-
Insufficient Homogenization: If the energy input during homogenization is too low, the IPM droplets will be too large and more prone to creaming and coalescence.
Troubleshooting Steps:
-
Optimize Emulsifier Concentration: Gradually increase the concentration of your surfactant.
-
Adjust the HLB Value: If using a blend of surfactants (e.g., Tween 80 and Span 80), alter the ratio to achieve a higher HLB value, which is more suitable for oil-in-water emulsions.
-
Reduce Droplet Size: Increase the homogenization time or speed to decrease the average droplet size. For nanoemulsions, high-pressure homogenization is recommended.
-
Increase the Viscosity of the Aqueous Phase: Adding a viscosity modifier to the continuous phase can slow down the movement of IPM droplets, thus reducing the rate of creaming.
Q2: My microemulsion formulation is cloudy or turbid. How can I achieve a transparent microemulsion?
A2: A cloudy appearance in a microemulsion indicates that it is not thermodynamically stable and may be a coarse emulsion or nanoemulsion with larger droplet sizes. To achieve a clear, stable microemulsion:
-
Construct a Pseudo-ternary Phase Diagram: This is essential to identify the concentration ranges of oil (IPM), surfactant/co-surfactant (Smix), and water that result in a stable microemulsion.
-
Optimize the Surfactant-to-Co-surfactant Ratio (Smix): The ratio of your surfactant to co-surfactant plays a crucial role in reducing the interfacial tension between the oil and water phases. Systematically varying this ratio is necessary to find the optimal combination for microemulsion formation.
-
Titrate Slowly: When constructing the phase diagram and preparing the microemulsion, add the titrant (usually water) dropwise with constant, gentle stirring to allow for equilibration.
Q3: I am having trouble with the stability of my IPM nanoemulsion during storage. What should I check?
A3: Nanoemulsion instability can manifest as an increase in particle size, phase separation, or creaming over time. Key factors to investigate are:
-
Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can be a significant issue in nanoemulsions. It is driven by the difference in solubility of the dispersed phase in the continuous phase.
-
Formulation Composition: The ratio of oil, surfactant, and water is critical. A composition at the edge of the nanoemulsion region in the phase diagram may be less stable.
-
Storage Conditions: Temperature fluctuations can affect the stability of nanoemulsions.
Troubleshooting Steps:
-
Optimize the Formulation: Select a formulation from the center of the nanoemulsion region of your phase diagram, as these are typically more stable.
-
Evaluate Different Surfactants: The choice of surfactant can influence the stability against Ostwald ripening.
-
Conduct Stability Studies: Subject your nanoemulsion to various stress conditions (e.g., freeze-thaw cycles, elevated temperatures) to assess its long-term stability.
Q4: When preparing Nanostructured Lipid Carriers (NLCs) with IPM, my formulation has a large particle size and wide distribution. How can I improve this?
A4: Achieving a small and uniform particle size is crucial for the performance of NLCs. Common causes for large and polydisperse particles include:
-
Inefficient Homogenization: The energy input during preparation is a key determinant of particle size.
-
Lipid Crystallization Issues: The way the solid and liquid lipids crystallize upon cooling can affect the final particle size and distribution.
-
Inappropriate Surfactant Concentration: Insufficient surfactant can lead to particle aggregation.
Troubleshooting Steps:
-
Optimize Homogenization Parameters: If using high-pressure homogenization, increase the pressure and/or the number of homogenization cycles. For ultrasonication, optimize the sonication time and amplitude.
-
Select an Appropriate Solid Lipid: The choice of solid lipid and its compatibility with IPM can influence the crystallization behavior.
-
Adjust Surfactant Concentration: Ensure there is enough surfactant to stabilize the newly formed nanoparticles during and after homogenization.
Quantitative Data on IPM Solubilization
The following tables summarize quantitative data related to the formulation of IPM-based aqueous systems.
Table 1: Composition of this compound (IPM) Microemulsions
| Oil Phase (IPM) (% w/w) | Surfactant/Co-surfactant (Smix) (% w/w) | Aqueous Phase (% w/w) | Smix Ratio (Surfactant:Co-surfactant) | Reference |
| 10 | 82 | 8 | Tween 80:Isopropyl Alcohol (3:1) | |
| 6-10 | 45 | 45-49 | Sucrose Ester:Isopropyl Alcohol (Varies) | |
| 6.53-58.06 | 34.64-54.54 | Up to 58.82 | Tween 60:Isopropyl Alcohol (1:3) |
Table 2: Physicochemical Characterization of this compound (IPM) Nanoemulsions
| Oil Phase (IPM) (% w/w) | Smix (% w/w) | Aqueous Phase (% w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 5 | 45 | 50 | 186.23 ± 3.12 | 0.2 ± 0.07 | |
| 4.45 | 50 | 45.55 | 185.7 | 0.2 | |
| 20 | Varies | Varies | 80.63 - 129.68 | < 0.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the aqueous solubilization of this compound.
Protocol 1: Construction of a Pseudo-ternary Phase Diagram for IPM Microemulsion
This protocol describes the water titration method to identify the microemulsion region.
Materials:
-
This compound (IPM) (Oil Phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Isopropyl Alcohol)
-
Ultrapure Water (Aqueous Phase)
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Burette or micropipette
Procedure:
-
Prepare the Surfactant/Co-surfactant Mixture (Smix): Prepare different weight ratios of the surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2).
-
Prepare Oil and Smix Blends: In separate beakers, prepare various weight ratios of IPM and each Smix (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Titration with Water:
-
Place a beaker containing a specific IPM:Smix ratio on a magnetic stirrer and stir gently.
-
Slowly add water dropwise from a burette or micropipette.
-
Continuously observe the mixture for changes in appearance. The transition from a clear and transparent solution to a turbid or milky one indicates the boundary of the microemulsion region.
-
Record the amount of water added at the point of turbidity.
-
-
Data Plotting:
-
Calculate the weight percentage of IPM, Smix, and water for each point of turbidity.
-
Plot these compositions on a ternary phase diagram. The area enclosed by these points represents the microemulsion region.
-
Protocol 2: Preparation of IPM Oil-in-Water (O/W) Nanoemulsion by High-Pressure Homogenization
This protocol details the preparation of an IPM nanoemulsion using a high-energy method.
Materials:
-
This compound (IPM) (Oil Phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified Water (Aqueous Phase)
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the required amounts of IPM.
-
Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
-
Formation of a Coarse Emulsion:
-
Add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear mixer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Set the desired pressure (e.g., 500-1500 bar) and number of cycles (e.g., 3-5). The optimal parameters will depend on the specific formulation and desired particle size.
-
Collect the resulting nanoemulsion.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the stability of the nanoemulsion over time by monitoring changes in particle size and visual appearance.
-
Protocol 3: Preparation of Nanostructured Lipid Carriers (NLCs) with IPM
This protocol describes the hot homogenization method for preparing NLCs where IPM is the liquid lipid.
Materials:
-
Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid)
-
This compound (IPM) (Liquid Lipid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
Heating magnetic stirrer
-
High-shear homogenizer or ultrasonicator
-
High-pressure homogenizer (optional, for smaller particle sizes)
Procedure:
-
Melt the Lipid Phase:
-
Heat the solid lipid to about 5-10°C above its melting point.
-
Add the IPM to the melted solid lipid and mix until a homogenous lipid phase is formed. If encapsulating a lipophilic active, dissolve it in this phase.
-
-
Prepare the Aqueous Phase:
-
Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Form a Pre-emulsion:
-
Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization or ultrasonication for a few minutes to form a hot oil-in-water pre-emulsion.
-
-
Homogenization (Optional):
-
For smaller and more uniform NLCs, pass the hot pre-emulsion through a high-pressure homogenizer at the same elevated temperature for several cycles.
-
-
Cooling and NLC Formation:
-
Cool the hot nanoemulsion down to room temperature while stirring gently. The lipids will recrystallize, forming the solid matrix of the NLCs.
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential.
-
Use techniques like Differential Scanning Calorimetry (DSC) to study the lipid matrix's crystallinity.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental processes.
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Caption: Workflow for preparing an IPM nanoemulsion.
Caption: Strategies to improve IPM's aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Analysis of Isopropyl Myristate and Oleic Acid as Dermal Penetration Enhancers
In the field of transdermal drug delivery and topical formulations, penetration enhancers are critical excipients that reversibly decrease the barrier function of the stratum corneum, facilitating the transport of active pharmaceutical ingredients (APIs) into the skin. Among the myriad of enhancers available, Isopropyl Myristate (IPM) and oleic acid (OA) are frequently employed. This guide provides a detailed comparative analysis of their performance, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and oleic acid enhance skin penetration primarily by interacting with and disrupting the highly ordered lipid structure of the stratum corneum, though their specific mechanisms differ.
This compound (IPM): IPM is a lipophilic ester of isopropyl alcohol and myristic acid.[1][2] Its primary mechanism involves integrating into the lipid bilayers of the stratum corneum.[1] This incorporation disrupts the tight packing of the intercellular lipids, leading to an increase in their fluidity and permeability.[3][4] This process creates transient, permeable pathways for drug molecules to traverse. Due to its non-polar, hydrophobic nature, IPM is particularly effective at facilitating the partitioning and diffusion of other lipophilic drugs. Neutron diffraction studies have shown that IPM can cause significant bilayer perturbation and disordering, and may lead to phase segregation within the lipid matrix.
Oleic Acid (OA): Oleic acid is a monounsaturated fatty acid that is a well-established and potent penetration enhancer. Its mechanism is largely attributed to the presence of a cis-double bond in its alkyl chain, which creates a "kink" in its structure. This unique shape prevents it from packing neatly within the ordered lipid bilayers of the stratum corneum. The introduction of oleic acid leads to two primary scenarios for enhancement: lipid fluidization and phase separation. It disorders the highly-packed lipids and can form separate fluid-like pools or domains within the lipid matrix, which act as more permeable shortcuts for drugs to bypass the main barrier. Ultrastructural studies have confirmed that oleic acid application leads to a marked alteration in the stratum corneum's intercellular spaces.
Comparative Performance Data
Direct, quantitative comparisons of penetration enhancers are crucial for formulation development. A study on the transdermal delivery of Meloxicam (MX), a nonsteroidal anti-inflammatory drug (NSAID), from a matrix-type patch provides valuable comparative data for IPM and oleic acid.
In this study, patches were prepared with varying concentrations of either IPM (1-10% w/w) or OA (5-20% w/w). The most effective formulations for each enhancer were then compared against a control patch containing no enhancer. The results indicated that while both substances significantly enhanced drug permeation, oleic acid was the more effective of the two.
| Parameter | Control (No Enhancer) | This compound (IPM) | Oleic Acid (OA) |
| Diffusion Flux (Jss) (μg/cm²/h) | 78.86 | 83.79 | 84.41 |
| Cumulative Amount Permeated at 24h (Q₂₄) (μg/cm²) | 673.13 | 711.25 | 720.50 |
| Enhancement Ratio (ER) | 1.00 | 1.062 | 1.070 |
| Table 1: In-vitro permeation data for Meloxicam from transdermal patches with IPM or Oleic Acid as enhancers. Data sourced from a comparative study. |
The data clearly show that oleic acid provided a slightly higher diffusion flux and a greater cumulative amount of drug permeated over 24 hours, resulting in a higher enhancement ratio compared to this compound.
Experimental Protocols
The evaluation of penetration enhancers typically relies on in-vitro skin permeation studies using diffusion cells. The Franz diffusion cell is the most common apparatus for this purpose.
This protocol details the methodology used to generate the comparative data in Table 1.
-
Skin Model: Male Wistar rat skin. The abdominal hair was removed, and the skin was excised. Subcutaneous tissue was carefully removed, and the skin was stored at -20°C until use.
-
Apparatus: Franz diffusion cell.
-
Receptor Medium: Phosphate buffer (pH 7.4). The medium was degassed to prevent bubble formation.
-
Procedure:
-
The excised rat skin was mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
The receptor compartment was filled with the phosphate buffer and stirred continuously at a constant rate. The temperature was maintained at 32 ± 0.5°C to simulate physiological skin temperature.
-
The transdermal patch formulations (control, IPM-enhanced, and OA-enhanced) were cut to the appropriate size and placed on the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), samples were withdrawn from the receptor compartment.
-
An equal volume of fresh, pre-warmed receptor medium was immediately added to maintain a constant volume.
-
The concentration of Meloxicam in the collected samples was determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: The cumulative amount of drug permeated per unit area was plotted against time. The steady-state flux (Jss) was calculated from the slope of the linear portion of the curve. The enhancement ratio (ER) was calculated by dividing the flux of the enhancer-containing formulation by the flux of the control formulation.
The following diagram illustrates a typical workflow for an in-vitro skin permeation study.
Conclusion
Both this compound and oleic acid are effective penetration enhancers that function by disrupting the lipid barrier of the stratum corneum.
-
This compound acts by integrating into the lipid bilayer, increasing its fluidity and the partitioning of lipophilic drugs.
-
Oleic Acid leverages the kink in its molecular structure to create disorder and fluid domains within the stratum corneum lipids, which serve as permeable channels.
Quantitative data from a direct comparative study involving a Meloxicam transdermal patch demonstrated that oleic acid (ER = 1.070) was slightly more effective than this compound (ER = 1.062) under the tested conditions.
The choice between these two enhancers depends on several factors, including the physicochemical properties of the API, the desired vehicle characteristics (e.g., sensory feel, solubility), and the required level of enhancement. For highly lipophilic drugs, IPM's ability to act as a solvent and improve partitioning can be advantageous. For APIs that can benefit from significant lipid bilayer disruption, oleic acid's mechanism of creating fluid domains may be more potent. It is imperative for formulators to conduct specific in-vitro permeation studies with their API and vehicle to determine the optimal enhancer and concentration for their specific product.
References
In vivo toxicity assessment of topically applied Isopropyl Myristate
An Objective Comparison Guide to the In Vivo Toxicity of Topically Applied Isopropyl Myristate
This compound (IPM) is a widely utilized ester of isopropyl alcohol and myristic acid, valued in topical pharmaceutical and cosmetic formulations for its properties as an emollient, solvent, and penetration enhancer[1][2]. It improves the spreadability of products, reduces the greasy feel of heavy oils, and can enhance the cutaneous bioavailability of active ingredients[3][4]. This guide provides a comprehensive in vivo toxicity assessment of IPM, comparing its performance with related esters and detailing the standard experimental protocols used for such evaluations.
In Vivo Toxicity Profile of this compound
Overall, this compound is considered to have low acute toxicity and to be safe for use in cosmetic products at typical concentrations.
Acute Dermal Toxicity The acute dermal LD50 of undiluted this compound in rabbits was determined to be 5 g/kg, indicating a low level of acute toxicity via dermal exposure.
Skin Irritation The skin irritation potential of IPM varies between animal and human studies, and is highly dependent on its concentration and whether it is applied neat or in a formulation.
-
Animal Studies: In rabbits, undiluted this compound was found to be a mild irritant after a 24-hour application. When applied for three consecutive days, the irritation was reported as moderate to severe. However, other Draize tests on rabbits with repeated applications of undiluted IPM resulted in minimal irritation.
-
Human Studies: In human clinical tests, IPM is generally not considered a primary skin irritant or sensitizer when used in product formulations containing 15-58% of the ingredient. One study identified the highest non-irritant concentration of IPM in humans to be 10%. While it is considered safe, some individuals, particularly those with sensitive or acne-prone skin, may experience irritation or comedogenic effects (pore-clogging).
Skin Sensitization
-
Animal Studies: this compound did not induce sensitization in studies with guinea pigs. However, the Local Lymph Node Assay (LLNA) in mice returned a weakly positive result for skin sensitization.
-
Human Studies: Human studies confirm its low sensitization potential, with products containing up to 58% IPM showing negative results. While generally considered a non-sensitizer, rare cases of allergic contact dermatitis from IPM in moisturizers have been reported, identifying it as a potential sensitizer in specific instances.
Comparison with Alternative Topical Esters
This compound is often compared to other fatty acid esters like Isopropyl Palmitate (IPP) and Myristyl Myristate. While extensive quantitative comparative data is limited, a qualitative comparison based on available safety assessments is summarized below.
| Parameter | This compound (IPM) | Isopropyl Palmitate (IPP) | Myristyl Myristate |
| Primary Function | Emollient, solvent, penetration enhancer with a light, non-greasy feel. | Emollient with a richer, more velvety feel than IPM. | Wax-like emollient that melts at body temperature, imparting a velvety texture. |
| Skin Irritation (Animal) | Undiluted: Mild to moderate irritant in rabbits with repeated exposure. | Undiluted: Non-irritating to slightly irritating in albino rabbits. | Minimal to mild skin irritation in rabbits. |
| Skin Sensitization (Animal) | Not a sensitizer in guinea pigs; weakly positive in mouse LLNA. | Not evaluated in cited results. | Not a sensitizer in guinea pigs. |
| Human Safety Profile | Non-irritant and non-sensitizer in formulations; may be comedogenic at high concentrations. | Non-irritating in patch tests with the undiluted substance. Considered suitable for dry, sensitive skin but may pose a risk for clogged pores. | Considered non-toxic and safe for cosmetic use. |
Experimental Protocols
The in vivo toxicity of topical agents like this compound is primarily assessed using standardized methods, such as the OECD Test Guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Animal Model: The albino rabbit is the preferred species for this test.
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped to expose a test area of about 6 cm².
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids/pastes) of the test substance is applied uniformly to the exposed skin. The site is then covered with a gauze patch and non-irritating tape. An untreated area of skin on the same animal serves as a control.
-
Exposure: The substance remains in contact with the skin for a 4-hour exposure period. After this period, the patch and any residual substance are removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: Skin reactions are graded on a numerical scale. A substance is considered an irritant if the observed responses persist to the end of the observation period.
References
- 1. The harm to the skin of this compound Lyphar Provide Competitive Price [biolyphar.com]
- 2. This compound vs Isopropyl Palmitate: Which Ester Is Better for Sensitive Skin? | Niran Chemical [niranchemical.com]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
Validating the Efficacy of Isopropyl Myristate in Enhancing Transdermal Delivery: A Comparative Guide
Isopropyl Myristate (IPM), the ester of myristic acid and isopropyl alcohol, is a widely utilized excipient in topical and transdermal formulations.[1][2][3] Renowned for its properties as an emollient and solvent, its primary role in advanced drug delivery is that of a penetration enhancer, designed to reversibly diminish the barrier function of the skin's outermost layer, the stratum corneum.[1][4] This guide provides a comparative analysis of IPM's efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
Mechanism of Action: Disrupting the Stratum Corneum Barrier
The primary mechanism by which this compound enhances transdermal drug delivery is through its interaction with the lipid matrix of the stratum corneum. The stratum corneum's lipids are organized into highly ordered lamellar structures, which form the principal barrier to drug permeation.
IPM functions by:
-
Insertion and Disruption: As a lipophilic molecule, IPM inserts itself into the intercellular lipid bilayers of the stratum corneum. Its branched isopropyl group and flexible myristoyl chain disrupt the tight, ordered packing of the endogenous lipids like ceramides, cholesterol, and fatty acids.
-
Increased Fluidity: This disruption leads to an increase in the fluidity of the lipid bilayers, essentially creating a more permeable pathway for drug molecules to navigate through the skin barrier.
-
Phase Segregation: Studies have shown that IPM can cause phase segregation within the lipid matrix, extracting certain skin lipids into a separate, disordered phase, which further perturbs the multilamellar lipid assembly and compromises its barrier function.
This mechanism is particularly effective for lipophilic drugs, as IPM modifies the lipid domains to facilitate their passage.
Comparative Efficacy Data
The efficacy of a penetration enhancer is drug-dependent and formulation-specific. Therefore, direct comparison with other enhancers using experimental data is crucial for formulation development. Below are summaries of studies comparing IPM with other common enhancers.
Comparison 1: IPM vs. Oleic Acid for Meloxicam Delivery
A study comparing this compound (IPM) and Oleic Acid (OA) as penetration enhancers for the anti-inflammatory drug Meloxicam (MX) in a transdermal patch formulation yielded the following results.
| Enhancer (Concentration) | Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10³) | Enhancement Ratio (ER) |
| Control (No Enhancer) | 78.331 | 15.666 | 1.000 |
| 10% this compound | 83.789 | 16.758 | 1.070 |
| 20% Oleic Acid | 84.405 | 16.881 | 1.077 |
Data synthesized from a study on Meloxicam transdermal patches. The Enhancement Ratio (ER) is the ratio of the drug's flux with the enhancer to the flux without the enhancer.
In this specific formulation, both 10% IPM and 20% Oleic Acid provided a modest but similar increase in the transdermal flux of meloxicam, with Oleic Acid showing a slightly higher enhancement ratio.
Comparison 2: IPM vs. Oleic Acid and Menthol for Ketoconazole Delivery
Another study investigated the effect of IPM, Oleic Acid (OA), and Menthol (M) on the skin permeability of the antifungal drug Ketoconazole (KC) from various gel formulations.
| Enhancer (Concentration) | Gel Base | Enhancement Ratio (ER) |
| 5% this compound | NaCMC, HPMC, Carbopol | ~11 |
| 5% Menthol | HPMC | 13.5 |
| 5% Menthol | NaCMC | 13.3 |
| 10% Oleic Acid | NaCMC | 19.5 |
| 10% Oleic Acid | HPMC | 16.4 |
Data from a study on Ketoconazole gels. The ER represents the fold increase in drug flux compared to a control gel without an enhancer.
This study demonstrates that while 5% IPM significantly increased ketoconazole permeation by approximately 11-fold, higher concentrations of Oleic Acid and Menthol produced even greater enhancement ratios. This highlights that the choice of the most effective enhancer depends on the drug, its concentration, and the vehicle system.
Standardized Experimental Protocol: In Vitro Skin Permeation Study
The following is a generalized methodology for assessing the efficacy of a penetration enhancer like this compound using Franz diffusion cells, a standard apparatus for in vitro transdermal studies.
1. Materials and Equipment:
-
Franz Diffusion Cells: Vertical glass cells with donor and receptor chambers.
-
Skin Membrane: Excised human or animal (e.g., porcine or rat) skin. The stratum corneum side should face the donor chamber.
-
Receptor Solution: A buffer solution (e.g., Phosphate-Buffered Saline, PBS) that ensures sink conditions. For lipophilic drugs, solubilizers may be added.
-
Test Formulations: Formulations containing the active pharmaceutical ingredient (API) with and without the penetration enhancer (IPM).
-
Ancillary Equipment: Magnetic stirrer, temperature control system (water bath to maintain ~32°C), and analytical instruments (e.g., HPLC).
2. Experimental Procedure:
-
Skin Preparation: Thaw frozen skin and cut sections to fit the Franz cells. Equilibrate the skin in the receptor solution before mounting.
-
Cell Assembly: Mount the skin between the donor and receptor chambers. The receptor chamber is filled with degassed receptor solution and stirred continuously.
-
Equilibration: Allow the assembled cells to equilibrate for a set period in a temperature-controlled water bath (~32°C) to mimic physiological skin temperature.
-
Sample Application: Apply a precise amount of the test formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor chamber for analysis, replacing the volume with fresh, pre-warmed receptor solution.
-
Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method like HPLC.
3. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount vs. time plot.
-
Calculate the Permeability Coefficient (Kp) by dividing the flux by the initial drug concentration in the donor formulation.
-
Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with the enhancer by the flux of the control formulation without the enhancer.
Conclusion
This compound is a well-established and effective transdermal penetration enhancer that functions primarily by disrupting the ordered lipid structure of the stratum corneum, thereby increasing its fluidity. Experimental data consistently demonstrates its ability to increase the permeation of various drug molecules, although its relative efficacy compared to other enhancers like oleic acid or menthol is highly dependent on the specific drug and formulation. While it may not always be the most potent enhancer available, its favorable safety profile, emollient properties, and synergistic effects with other excipients ensure its continued importance in the development of topical and transdermal drug delivery systems. Objective evaluation using standardized in vitro permeation studies remains critical for validating its efficacy and optimizing its concentration in any new formulation.
References
Isopropyl Myristate vs. Ethanol: A Comparative Guide for Topical Drug Delivery
In the development of topical and transdermal drug delivery systems, the choice of vehicle is paramount to ensure optimal drug solubility, skin permeation, and patient compliance. Among the myriad of excipients available, isopropyl myristate (IPM) and ethanol are frequently employed as vehicles and penetration enhancers. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Performance Comparison at a Glance
| Parameter | This compound (IPM) | Ethanol | Key Considerations |
| Primary Role | Emollient, solvent, penetration enhancer[1][2] | Solvent, penetration enhancer[3] | Both enhance drug delivery, but through different primary mechanisms. |
| Mechanism of Action | Integrates into the stratum corneum, increasing lipid fluidity and drug diffusion.[4][5] | Extracts skin lipids and enhances lipid chain mobility, creating permeable defects. | IPM modifies the lipid barrier, while ethanol disrupts it more aggressively. |
| Drug Solubility | Excellent solvent for lipophilic drugs. | Good solvent for a wide range of hydrophilic and some lipophilic drugs. | Solubility of the active pharmaceutical ingredient (API) in the vehicle is a critical first step for effective delivery. |
| Skin Permeation Enhancement | Effective for various drugs, often used in combination with other enhancers. | Potent enhancer, particularly at higher concentrations (≥50%). The effect can be drug-dependent. | Ethanol generally shows a more pronounced permeation-enhancing effect. |
| Skin Irritation | Generally considered safe with a low risk of irritation or sensitization at typical cosmetic use concentrations. | Can cause skin irritation, dryness, and contact dermatitis, especially with frequent use or on compromised skin. | IPM is often preferred for formulations intended for sensitive or long-term use. |
| Volatility | Low volatility. | High volatility, which can increase the thermodynamic activity of the drug on the skin surface. | Ethanol's volatility can be advantageous for drug penetration but may also lead to formulation instability and skin dryness. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the comparative performance of this compound and Ethanol.
Table 1: Drug Permeation Enhancement
| Drug | Vehicle/Enhancer | Skin Model | Permeability Coefficient (Kp) / Flux | Enhancement Ratio | Reference |
| Naproxen | Control | Shed snake skin | 1.4 x 10⁻⁴ cm/h | 1 | |
| This compound | Shed snake skin | 36.2 x 10⁻⁴ cm/h | ~26 | ||
| Terbinafine | This compound (IPM) | Human stratum corneum (in vivo) | - | Significantly lower SC/vehicle partition coefficient (K) compared to Ethanol | |
| Ethanol (EtOH) | Human stratum corneum (in vivo) | - | Significantly higher SC/vehicle partition coefficient (K) compared to IPM | ||
| 50:50 v/v IPM/EtOH | Human stratum corneum (in vivo) | - | Partition coefficient intermediate between IPM and EtOH alone | ||
| Mefenamic Acid | IPM and Ethanol (EI system) | Excised hairless rat skin | - | Marked improvement over control | |
| Triethanolamine + IPM + Ethanol (TEI system) | Excised hairless rat skin | - | 14-180 times greater flux than the EI system | ||
| DA-5018 (Capsaicin analog) | This compound | Mouse skin (in vitro) | Permeability: 83.6 ± 5.42 µl/cm²/h; Max Flux: 44.3 ± 2.87 µg/cm²/hr | - | |
| 1:1 IPM/Ethoxydiglycol | Mouse skin (in vitro) | Max Flux: 279 µg/cm²/hr | 6.3-fold increase vs. IPM alone |
Table 2: Drug Solubility
| Drug | Solvent | Solubility | Reference |
| DA-5018 (Capsaicin analog) | This compound | 0.53 mg/ml | |
| This compound | Ethanol | Soluble | |
| This compound | Water | Practically insoluble | |
| Progesterone | This compound-based microemulsion | Up to 3300-fold increase vs. water | |
| Indomethacin | This compound-based microemulsion | Up to 500-fold increase vs. water |
Mechanisms of Action
The distinct mechanisms by which IPM and ethanol enhance skin permeation are visualized below.
References
A Comparative Guide to Isopropyl Myristate and Isopropyl Palmitate in Transdermal Permeation
For Researchers, Scientists, and Drug Development Professionals
In the realm of topical and transdermal drug delivery, the choice of excipients is critical to modulating the permeation of active pharmaceutical ingredients (APIs) across the skin barrier. Among the most widely utilized penetration enhancers are Isopropyl Myristate (IPM) and Isopropyl Palmitate (IPP), both esters of isopropyl alcohol with myristic acid and palmitic acid, respectively.[1][2][3] This guide offers a comparative analysis of their performance, supported by a synthesis of available data and detailed experimental protocols to aid researchers in their formulation development.
Physicochemical Properties and Mechanisms of Action
Both IPM and IPP are colorless, oily liquids that function as emollients and penetration enhancers.[1][2] Their primary mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.
This compound (IPM) , an ester of myristic acid (a 14-carbon saturated fatty acid), is known for its ability to act as a solvent and skin-conditioning agent. Studies have shown that IPM can significantly increase the flux of various drugs across the skin. It is believed to be incorporated into the human stratum corneum, leading to a less ordered arrangement of the corneocyte-bonded lipids. IPM is particularly effective for enhancing the permeation of lipophilic compounds.
Isopropyl Palmitate (IPP) , derived from palmitic acid (a 16-carbon saturated fatty acid), also functions by altering the skin's barrier properties. Research indicates that pretreatment with IPP solutions can significantly increase the permeation of various drugs, with its effectiveness being concentration-dependent.
While both esters share a similar mechanism, their efficacy can be influenced by the specific drug molecule and the overall formulation. A key difference lies in their comedogenic ratings, with IPM generally considered more likely to clog pores than IPP, a factor that may be relevant in the development of dermatological products for acne-prone skin.
Comparative Permeation Data
The following table summarizes representative data from separate studies to provide a qualitative comparison. It is crucial to note that these values are not directly comparable due to differing experimental conditions.
| Penetration Enhancer | Model Drug | Membrane | Enhancement Ratio (Flux vs. Control) | Reference |
| This compound | Naproxen | Shed snake skin | ~25.9 | |
| This compound | Testosterone | Human cadaver skin | ~11 (at 2% IPM) | |
| Isopropyl Palmitate | Oxaprozin | Excised rat skin | >2 (at 20% IPP) | |
| Isopropyl Palmitate | Nimesulide | Excised rat skin | >3 (at 20% IPP) | |
| Isopropyl Palmitate | Gliclazide | Excised rat skin | >4 (at 20% IPP) |
Experimental Protocols
To conduct a robust comparative permeation study of IPM and IPP, a standardized in vitro protocol using Franz diffusion cells is recommended.
Preparation of Materials
-
Franz Diffusion Cells: A static vertical Franz diffusion cell is commonly employed.
-
Membrane: Excised human or animal (e.g., pig) skin is the gold standard. Synthetic membranes can also be used for screening purposes.
-
Receptor Solution: The choice of receptor solution depends on the solubility of the API. Phosphate-buffered saline (PBS) at pH 7.4 is common for hydrophilic drugs, while solutions containing ethanol or other solvents may be needed for lipophilic compounds to maintain sink conditions.
-
Test Formulations: Prepare formulations of the API with IPM and IPP at desired concentrations. A control formulation without the enhancer should also be prepared.
-
Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the API in the receptor solution.
Experimental Procedure
-
Membrane Preparation: Thaw frozen skin at room temperature. If using full-thickness skin, the subcutaneous fat should be carefully removed. Cut the skin to the appropriate size to fit the Franz diffusion cell.
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the membrane and the receptor solution.
-
Temperature Control: Maintain the temperature of the receptor solution at 32°C to mimic physiological skin temperature by circulating water through the cell jacket.
-
Formulation Application: Apply a precise amount of the test formulation to the surface of the skin in the donor compartment. The donor compartment can be occluded or non-occluded depending on the study design.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution from the sampling port for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the collected samples using the validated analytical method to determine the concentration of the API.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Visualizations
Mechanism of Action
References
Evaluating the Comedogenic Potential of Isopropyl Myristate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isopropyl myristate, a common emollient in topical formulations, has long been scrutinized for its comedogenic potential. This guide provides a comprehensive evaluation of this compound's performance in established animal models, comparing it with alternative ingredients. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows, this document serves as a critical resource for formulation scientists and researchers in dermatology and cosmetology.
Comparative Analysis of Comedogenic Potential
The comedogenicity of a substance is its propensity to block pores, leading to the formation of comedones (blackheads and whiteheads). The rabbit ear assay is the most historically prevalent animal model for assessing this potential. In this model, the test substance is applied to the inner ear of a rabbit, and the formation of follicular hyperkeratosis, the thickening of the lining of the hair follicle, is observed over a period of weeks.
The following table summarizes the comedogenic scores of this compound at various concentrations, alongside a selection of alternative emollients, as determined by the rabbit ear assay. The scoring is typically on a scale of 0 to 5, where 0 is non-comedogenic and 5 is severely comedogenic.
| Ingredient | Concentration (%) | Comedogenicity Score (0-5) | Reference(s) |
| This compound | 100 | 3-5 | [1][2][3] |
| 50 | 3-4 | [3] | |
| 10 | 1-3 | ||
| 2.5 | 0 | ||
| Isopropyl Palmitate | 100 | 3-4 | [3] |
| Butyl Stearate | 100 | 3-4 | |
| Isopropyl Isostearate | 100 | 2-5 | |
| Decyl Oleate | 100 | 3-4 | |
| Myristyl Myristate | - | 4-5 | |
| Octyl Palmitate | 100 | 1-4 | |
| Lanolin Alcohol | - | 0-2 | |
| Squalane | - | 0-1 | |
| Petrolatum | 100 | 0-1 | |
| Cocoa Butter | 100 | 4 |
Key Observations:
-
This compound consistently demonstrates moderate to high comedogenic potential at high concentrations in the rabbit ear model.
-
Its comedogenicity appears to be dose-dependent, with lower concentrations exhibiting significantly reduced or no comedogenic effects.
-
Several alternatives, such as Squalane and Petrolatum, are shown to be non-comedogenic or only slightly comedogenic in the same model.
-
Other esters, like Isopropyl Palmitate and Butyl Stearate, exhibit a comedogenic potential similar to this compound.
Experimental Protocols
The rabbit ear assay, originally developed by Kligman and Mills, is the foundational method for evaluating comedogenicity. While variations exist, the core protocol is as follows:
The Rabbit Ear Assay for Comedogenicity Testing
1. Animal Model:
- Adult albino rabbits are typically used for this assay.
2. Test Substance Application:
- A defined amount of the test substance (e.g., 0.1 mL) is applied to the inner (ventral) surface of the rabbit's ear.
- The application is repeated daily or several times a week for a period of two to four weeks.
- One ear may serve as a control, receiving a non-comedogenic vehicle or no treatment.
3. Evaluation of Comedogenicity:
- Visual Assessment: The ears are visually inspected for the presence of comedones.
- Histopathological Analysis:
- At the end of the study period, biopsies are taken from the treated and control ears.
- The tissue is fixed, sectioned, and stained (commonly with hematoxylin and eosin).
- The sections are examined under a microscope to assess the degree of follicular hyperkeratosis.
- Follicular Hyperkeratosis Scoring: The severity of follicular hyperkeratosis is graded on a scale (e.g., 0-5), where:
- 0: No hyperkeratosis.
- 1: Slight, diffuse hyperkeratosis.
- 2: Moderate, more widespread hyperkeratosis.
- 3: Pronounced hyperkeratosis with some follicle plugging.
- 4: Severe hyperkeratosis with significant follicle plugging and comedo formation.
- 5: Very severe, widespread comedo formation.
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
References
Isopropyl Myristate in Transdermal Formulations: A Comparative Guide to Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers significant advantages, including the avoidance of first-pass metabolism and improved patient compliance. However, the formidable barrier of the stratum corneum necessitates the use of chemical penetration enhancers to facilitate drug permeation. Isopropyl myristate (IPM), a fatty acid ester, is a widely utilized enhancer known for its ability to increase the fluidity of the skin's lipid bilayers.[1] This guide provides a comparative analysis of the efficacy of IPM in combination with other chemical enhancers, supported by experimental data, to aid in the rational design of effective transdermal drug delivery systems.
Comparative Efficacy of this compound Combinations
The synergistic effects of this compound with other chemical enhancers such as ethanol, oleic acid, and propylene glycol have been shown to significantly improve the transdermal flux of various drugs. The following table summarizes key quantitative data from several in-vitro studies, showcasing the enhancement ratios and flux improvements achieved with these combinations.
| Drug | IPM Combination | Concentration(s) | Key Findings | Enhancement Ratio (ER) / Flux | Reference(s) |
| Meloxicam | Oleic Acid (OA) | IPM (1-10% w/w), OA (5-20% w/w) | Oleic acid (20%) showed a slightly higher flux than IPM (10%). | OA (20%): Flux of 84.405 µg/cm²/h (ER: 1.070) IPM (10%): Flux of 83.789 µg/cm²/h | [2][3] |
| Diclofenac Sodium | Propylene Glycol (PG) | 40% PG + 3-5% IPM | A synergistic effect was observed, with the combination significantly enhancing drug flux. | ER of approximately 8 with 40% PG and IPM. | [4] |
| Testosterone | Ethanol | 2% IPM in a hydroalcoholic gel | A gel containing 2% IPM exhibited an 11-fold increase in flux compared to a formulation without IPM. Ethanol showed a synergistic effect with IPM. | 11-fold increase in flux. | [5] |
| Ketoconazole | Oleic Acid (OA) | 10% w/w OA | Gels containing 10% OA showed a significant increase in skin permeability. | ER of 19.5 for NaCMC gel. | |
| Ketoconazole | This compound (IPM) | 5% w/w IPM | An approximate 11-fold increase in the enhancement ratio of flux was observed for all gel formulations. | ~11-fold increase in ER. | |
| Dimenhydrinate | Ethanol + Propylene Glycol | 2% Ethanol + 1.75% IPM + 74.5% PG | This combination was found to be superior in enhancing the permeability of dimenhydrinate from a transdermal gel. | Maximum permeated amount of 93.54%. |
Mechanisms of Action: A Molecular Perspective
The enhanced permeation achieved by combining this compound with other chemical enhancers stems from their concerted effects on the stratum corneum. IPM, being a lipophilic molecule, integrates into the lipid bilayer, thereby increasing its fluidity. Other enhancers complement this action through various mechanisms:
-
Ethanol: Acts as a solvent and can extract lipids from the stratum corneum, creating more permeable regions. Its evaporation from the formulation can also increase the thermodynamic activity of the drug.
-
Oleic Acid: This fatty acid disrupts the highly ordered lipid structure of the stratum corneum, creating fluid domains that act as pathways for drug diffusion.
-
Propylene Glycol: As a hydrophilic molecule, it accumulates in the aqueous regions of the lipid bilayer, altering the solubility of the drug in this domain and potentially interacting with keratin.
The synergistic action of these enhancers with IPM leads to a more significant disruption of the skin's barrier function than any single agent alone, resulting in enhanced drug delivery.
References
- 1. Effect of this compound on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of this compound on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Effect of this compound and Oleic Acid as the Penetration Enhancer on Transdermal Patch: Characteristics and In-Vitro Diffusion [ejchem.journals.ekb.eg]
- 4. Influence of propylene glycol and this compound on the in vitro percutaneous penetration of diclofenac sodium from carbopol gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Safety and Biocompatibility of Isopropyl Myristate in Chronic Applications
For Researchers, Scientists, and Drug Development Professionals
In the development of topical and transdermal drug products intended for chronic use, the long-term safety and biocompatibility of excipients are of paramount importance. Isopropyl Myristate (IPM), a fatty acid ester, is widely used as an emollient, solvent, and penetration enhancer. This guide provides an objective comparison of the long-term safety and biocompatibility of IPM with two common alternatives: Propylene Glycol (PG), a humectant and solvent, and Oleic Acid (OA), an unsaturated fatty acid also used as a penetration enhancer. The following sections present a summary of quantitative toxicological data, detailed experimental protocols for key safety assessments, and visualizations of the evaluation process to aid in informed excipient selection.
Comparative Safety and Biocompatibility Data
The long-term safety of a topical excipient is determined by its potential to cause local toxicity at the site of application, as well as systemic effects following dermal absorption. Key parameters for assessment include acute toxicity, skin irritation, sensitization potential, and cytotoxicity. The following table summarizes the available quantitative data for this compound, Propylene Glycol, and Oleic Acid.
| Parameter | This compound (IPM) | Propylene Glycol (PG) | Oleic Acid (OA) |
| Acute Dermal Toxicity (LD50) | 5 g/kg (Rabbit) | 20.8 g/kg (Rabbit) | No data available |
| Skin Irritation | Mild to severe irritant in rabbits depending on concentration and exposure duration. Considered a mild irritant in humans in formulations up to 58%. | Essentially non-irritating to skin with prolonged contact, but can cause irritation and elicit subjective stinging in some individuals, particularly on compromised skin. | Mildly to moderately irritating to the skin. |
| Skin Sensitization | Not a skin sensitizer in guinea pig and human studies. | Negative in predictive animal and human tests (HRIPT, Maximization tests). Can cause allergic contact dermatitis in susceptible individuals, often with pre-existing skin conditions. | Generally not considered a sensitizer, though data is limited compared to IPM and PG. |
| Cytotoxicity (In Vitro) | Data on specific cell lines like human fibroblasts is limited in publicly available literature. Microbial toxicity has been observed, potentially due to residual acidic catalysts from manufacturing. | Moderate cytotoxic effect on skin fibroblasts has been reported. In a study on cultured endothelial cells, copolymer films containing propylene glycol showed 20-86% viability relative to controls. | Has shown cytotoxic effects on various cancer cell lines (e.g., IC50 of 20 nM on A549 and 15 µM on PC-3 cells), but also protective effects against oxygen-induced cytotoxicity in hamster fibroblasts. Data on normal human skin cells is varied and concentration-dependent. |
Experimental Protocols for Key Biocompatibility Assays
The data presented above is primarily derived from standardized toxicological studies. Understanding the methodologies of these key experiments is crucial for interpreting the results and assessing their relevance to specific applications.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin changes.
-
Test System: Typically, a single healthy young adult albino rabbit is used for the initial test.
-
Procedure: A small area of the rabbit's dorsal skin is clipped free of fur. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of gauze, which is then placed on the prepared skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Additional observations may be made up to 14 days to assess the reversibility of the effects.
-
Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction) for both erythema and edema. The Primary Irritation Index (PII) is calculated from these scores to classify the substance's irritation potential.
Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)
The GPMT is an in vivo assay designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Test System: Healthy, young adult albino guinea pigs are used.
-
Induction Phase: This phase aims to induce an immune response. It involves two stages:
-
Intradermal Injections: The test substance is injected intradermally into the shoulder region of the guinea pigs. To enhance the immune response, it is often administered with an adjuvant, such as Freund's Complete Adjuvant (FCA).
-
Topical Application: One week after the injections, the test substance is applied topically to the same area and covered with an occlusive patch for 48 hours.
-
-
Challenge Phase: Two weeks after the induction phase, the animals are "challenged" with a topical application of the test substance on a naive area of skin, typically the flank. A control group of animals that did not undergo the induction phase is also challenged.
-
Observation and Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if it elicits a significantly greater response in the induced animals compared to the controls.
In Vitro Cytotoxicity (ISO 10993-5)
This test assesses the potential of a substance to cause cell death or inhibit cell growth.
-
Test System: A cultured mammalian cell line, often mouse fibroblast L929 or human fibroblasts, is used.
-
Procedure: The cells are exposed to the test substance, typically through one of three methods:
-
Extract Test: An extract of the test material is prepared by incubating it in a cell culture medium. The extract is then added to the cultured cells.
-
Direct Contact Test: The test material is placed directly onto the cell layer.
-
Indirect Contact Test (Agar Diffusion): A layer of agar is placed over the cells, and the test material is placed on top of the agar.
-
-
Incubation: The cells are incubated with the test material or its extract for a specified period, usually 24 to 72 hours.
-
Assessment: After incubation, the cytotoxic effect is evaluated qualitatively (by observing changes in cell morphology under a microscope) and/or quantitatively. Quantitative methods include:
-
MTT Assay: Measures the metabolic activity of the cells, which correlates with cell viability.
-
Neutral Red Uptake (NRU) Assay: Measures the accumulation of a dye in viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
-
Interpretation: The results are typically expressed as the concentration of the substance that causes a 50% reduction in cell viability (IC50). According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.
Visualization of the Safety Assessment Process
To further clarify the context of the presented data, the following diagrams illustrate the general workflow for biocompatibility testing of a topical excipient and the logical framework for a comprehensive safety assessment.
Caption: Experimental workflow for biocompatibility assessment of a topical excipient.
Caption: Logical flow of a safety assessment for a topical ingredient.
Conclusion
Based on the available data, this compound demonstrates a favorable long-term safety profile for chronic topical applications, characterized by low acute dermal toxicity and a low potential for skin sensitization. While it can be a mild to moderate irritant at high concentrations, in typical formulation concentrations, it is generally well-tolerated.
Propylene Glycol also has a long history of safe use and very low dermal toxicity. However, its potential to cause irritation and sensitization, particularly in individuals with compromised skin, requires careful consideration during formulation development.
Oleic Acid is a mild skin irritant, and while it has a long history of use in topical preparations, there is a comparative lack of specific, standardized long-term dermal toxicity and sensitization data in the public domain. Its cytotoxic potential appears to be context-dependent, with different effects observed in cancerous versus normal cell lines.
For researchers and drug development professionals, the selection of an appropriate excipient will depend on the specific formulation, the target patient population, and the desired product attributes. IPM presents a well-documented, biocompatible option for enhancing penetration and providing emolliency in chronic-use topical products. As with any excipient, formulation-specific safety testing is essential to ensure the final product is safe and effective for its intended use.
Safety Operating Guide
Proper Disposal of Isopropyl Myristate: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Isopropyl Myristate (IPM) in a laboratory setting. Adherence to these procedural guidelines is critical for maintaining a safe and compliant laboratory environment. This compound is a fatty acid ester commonly used as an emollient, solvent, and penetration enhancer in pharmaceutical and cosmetic formulations.[1][2] While generally not classified as a hazardous substance, its disposal must be managed in accordance with federal, state, and local regulations.[3]
Step 1: Hazardous Waste Determination
The initial and most critical step in the disposal of any chemical, including this compound, is to determine if it qualifies as a hazardous waste. This determination is the responsibility of the waste generator. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on two primary criteria: whether it is a "listed" waste or if it exhibits certain hazardous "characteristics".[4][5]
This compound is not a listed hazardous waste. Therefore, the determination relies on assessing its characteristics:
-
Ignitability: A liquid waste is considered ignitable if it has a flash point of less than 60°C (140°F). This compound has a flash point well above this threshold, typically greater than 150°C (302°F).
-
Corrosivity: A waste is corrosive if it has a pH less than or equal to 2, or greater than or equal to 12.5, or if it corrodes steel at a specified rate. This compound is a neutral substance and does not meet the criteria for corrosivity.
-
Reactivity: This applies to wastes that are unstable, react violently with water, or can generate toxic gases. This compound is stable under normal conditions and is not considered reactive.
-
Toxicity: This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for certain contaminants to leach into groundwater. This compound is not listed as a toxic waste and has low acute toxicity.
Based on these characteristics, pure, unused this compound is not considered a hazardous waste under RCRA regulations. However, it is imperative to remember that if this compound is mixed with other chemicals, the resulting mixture must be evaluated as a whole to determine if it is hazardous.
Quantitative Data Summary
The following table provides a clear comparison of this compound's properties against the RCRA thresholds for hazardous waste characteristics.
| Characteristic | RCRA Hazardous Waste Threshold | This compound Properties | Hazardous? |
| Ignitability | Flash Point < 60°C (140°F) | > 150°C (302°F) | No |
| Corrosivity | pH ≤ 2 or pH ≥ 12.5 | Not Applicable (neutral) | No |
| Reactivity | Unstable, reacts violently with water, or emits toxic gases | Stable | No |
| Toxicity | Exceeds TCLP limits for specific contaminants | Not listed as a toxic waste | No |
Disposal Procedures for Non-Hazardous this compound
Even though this compound is not classified as a hazardous waste, it should not be disposed of indiscriminately. Laboratory policy and local regulations dictate the appropriate disposal methods for non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Recommended Disposal Options:
-
Collection for Incineration: The most common and preferred method for disposing of non-hazardous liquid chemical waste is to collect it in a designated, properly labeled container for pickup by your institution's EHS or a licensed waste contractor.
-
Container: Use a clean, leak-proof container that is compatible with this compound. The original container is often a suitable choice.
-
Labeling: Clearly label the container with "this compound" and "Non-Hazardous Waste."
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
-
Sanitary Sewer Disposal (with caution and approval): In some jurisdictions and institutions, very small quantities of non-hazardous, water-soluble chemicals may be permitted for drain disposal. However, this compound is insoluble in water. Therefore, drain disposal is generally not recommended as it can lead to plumbing issues and environmental contamination. Always obtain explicit approval from your EHS department before considering this option.
-
Absorption and Solid Waste Disposal: For small spills or residual amounts, this compound can be absorbed onto an inert material like vermiculite, sand, or cat litter.
-
Collect the absorbed material in a sealed container or a heavy-duty plastic bag.
-
Label the container with the contents.
-
Dispose of the sealed container in the regular solid waste stream, as permitted by your institution's policies.
-
Experimental Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Mandatory Safety Precautions
When handling this compound, adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Spill Response: In case of a spill, contain the liquid and absorb it with an inert material. Prevent it from entering drains or waterways.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Myristate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isopropyl Myristate, including detailed operational and disposal plans to foster a culture of safety and confidence in your laboratory.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, specific personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against potential eye irritation from splashes or aerosols.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Chloroprene). | Prevents skin contact which may cause mild irritation. |
| Skin and Body Protection | Laboratory coat, overalls, or other suitable protective clothing. Safety shoes are also recommended. | Minimizes the risk of skin contact with the substance. |
| Respiratory Protection | Generally not required in well-ventilated areas. Use in case of aerosol formation or insufficient ventilation. | Protects against inhalation of vapors or aerosols which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured operational plan is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is well-ventilated. A local exhaust system is recommended.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling :
-
Avoid direct contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Use grounded equipment to prevent static discharge.
-
Keep the container tightly closed when not in use.
-
Handle away from heat, open flames, and other ignition sources.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area.
-
Keep in the original, tightly sealed container.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in its original container or a suitable, labeled waste container. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
-
Spill Management :
-
For small spills, absorb with an inert material such as dry clay, sand, or vermiculite.
-
For large spills, dike the area to prevent spreading and contact local authorities if it enters drains or waterways.
-
Place the absorbed material into an appropriate container for disposal.
-
Clean the affected area thoroughly.
-
-
Final Disposal :
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains, water courses, or the soil.
-
Empty containers may retain product residue and should be taken to an approved waste handling site for recycling or disposal.
-
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
